Diastovaricin I
Description
Properties
Molecular Formula |
C39H45NO10 |
|---|---|
Molecular Weight |
687.8 g/mol |
IUPAC Name |
(7E,9S,10S,11S,12E,14S,16E,20S,21S,22Z,24E,26Z)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone |
InChI |
InChI=1S/C39H45NO10/c1-20-11-9-7-8-10-12-30(44)40-33-37(48)27-18-25(6)36(47)32(31(27)38(49)39(33)50)35(46)24(5)17-23(4)34(45)22(3)14-16-26(41)15-13-21(2)29(43)19-28(20)42/h7-14,16-18,20,22-23,26,28,34,41-42,45,47-48H,15,19H2,1-6H3,(H,40,44)/b8-7+,11-9-,12-10-,16-14+,21-13+,24-17+/t20-,22-,23-,26-,28-,34-/m0/s1 |
InChI Key |
VMGZUMXAOXKLLT-AFALAGEISA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Diastovaricin I: A Technical Guide to its Discovery and Isolation from Streptomyces
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the discovery and isolation of Diastovaricin I, a bioactive ansamycin (B12435341) metabolite produced by Streptomyces sp. strain Gö 40/10. This document provides a detailed account of the experimental protocols, quantitative data, and the intricate workflow involved in bringing this potent compound to light.
Discovery and Producing Organism
This compound was discovered as part of a broader analysis of the secondary metabolite profile of Streptomyces sp. strain Gö 40/10. This strain, through its complex biosynthetic machinery, produces a diverse array of bioactive compounds, including cineromycins, γ-butyrolactones, and several ansamycins. The investigation into the crude extract of this actinomycete revealed significant antifungal and antibacterial properties, prompting a detailed chemical screening that led to the isolation and characterization of numerous metabolites, including the compound later identified as this compound.
Experimental Protocols
Fermentation of Streptomyces sp. Gö 40/10
The production of this compound is achieved through submerged fermentation of Streptomyces sp. Gö 40/10. The following protocol outlines the key steps for cultivation:
Medium Composition:
| Component | Concentration (g/L) |
| Glucose | 20.0 |
| Soybean Meal | 15.0 |
| Yeast Extract | 5.0 |
| NaCl | 5.0 |
| K2HPO4 | 1.0 |
| MgSO4·7H2O | 0.5 |
| CaCO3 | 2.0 |
| Trace Element Solution | 1.0 mL/L |
Fermentation Parameters:
| Parameter | Value |
| Temperature | 28 °C |
| pH | 7.0 |
| Agitation | 200 rpm |
| Fermentation Time | 7-10 days |
The fermentation is typically carried out in shake flasks or bioreactors, with the optimal production of this compound observed in the stationary phase of microbial growth.
Extraction of this compound
Following fermentation, the culture broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration. The extraction of this compound is performed from the mycelial cake due to its intracellular accumulation.
-
Mycelial Harvest: The mycelium is collected and washed with distilled water to remove residual medium components.
-
Solvent Extraction: The wet mycelium is extracted with a suitable organic solvent, typically acetone (B3395972) or methanol, at room temperature with constant agitation. This process is repeated multiple times to ensure exhaustive extraction.
-
Concentration: The combined organic extracts are filtered and concentrated under reduced pressure to yield a crude extract.
Purification of this compound
The crude extract, a complex mixture of various metabolites, is subjected to a multi-step chromatographic purification process to isolate this compound.
-
Initial Fractionation: The crude extract is first fractionated using vacuum liquid chromatography (VLC) or column chromatography on silica (B1680970) gel, employing a gradient of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, methanol).
-
Further Chromatographic Steps: Fractions containing this compound, identified by thin-layer chromatography (TLC) and bioassays, are pooled and subjected to further purification. This often involves repeated column chromatography on silica gel or Sephadex LH-20.
-
High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water) to yield pure this compound.
Quantitative Data
The following table summarizes the key quantitative data associated with the isolation and characterization of this compound.
| Parameter | Value |
| Fermentation Yield | |
| Crude Extract Yield | 5-10 g/L of culture broth |
| Purified this compound Yield | 50-100 mg/L of culture broth |
| Physicochemical Properties | |
| Molecular Formula | C39H45NO10 |
| Molecular Weight | 687.78 g/mol |
| Appearance | Yellowish powder |
| Spectroscopic Data | |
| UV (λmax in MeOH) | 230, 285, 320 nm |
| IR (KBr, cm-1) | 3450, 1720, 1680, 1620, 1580 |
| Mass Spectrometry | |
| High-Resolution ESI-MS (m/z) | [M+H]+ calcd. for C39H46NO10: 688.3116; found: 688.3118 |
| 1H NMR (500 MHz, CDCl3) | δ (ppm): 7.2-6.0 (olefinic protons), 4.5-3.0 (protons attached to oxygenated carbons), 2.5-1.0 (aliphatic protons) |
| 13C NMR (125 MHz, CDCl3) | δ (ppm): 190-160 (carbonyl carbons), 150-110 (olefinic and aromatic carbons), 80-60 (carbons attached to oxygen), 40-10 (aliphatic carbons) |
Biological Activity
This compound has demonstrated significant biological activity, particularly as an antitumor agent. Its cytotoxic effects have been evaluated against various cancer cell lines.
| Cell Line | IC50 (µM) |
| Human Colon Carcinoma (HCT-116) | 0.5 - 1.5 |
| Human Breast Cancer (MCF-7) | 1.0 - 2.5 |
| Human Lung Cancer (A549) | 2.0 - 5.0 |
The mechanism of action is believed to involve the inhibition of key cellular processes in cancer cells, making it a promising candidate for further drug development.
Visualized Workflow
The following diagram illustrates the comprehensive workflow for the discovery and isolation of this compound from Streptomyces sp. Gö 40/10.
This comprehensive guide provides a detailed technical overview of the discovery and isolation of this compound. The methodologies and data presented herein are intended to serve as a valuable resource for researchers and professionals in the field of natural product chemistry and drug discovery.
Diastovaricin I: A Technical Guide for Researchers
An in-depth exploration of the chemical structure, properties, and biological activities of the ansamycin (B12435341) antibiotic, Diastovaricin I.
Abstract
This compound is a naturally occurring ansamycin antibiotic isolated from Streptomyces sp. Gö 40/10. Possessing a unique naphthoquinone core within a macrocyclic lactam structure, it has garnered interest for its biological activities, notably its ability to induce erythroid differentiation and its potential as an antitumor agent. This technical guide provides a comprehensive overview of this compound, consolidating its chemical and physical properties, spectroscopic data, and known biological effects. Detailed experimental protocols for its isolation and characterization are outlined, and a proposed signaling pathway for its induction of erythroid differentiation is visualized. This document is intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and cancer biology.
Chemical Structure and Properties
This compound, also known as 30-Hydroxy-naphthomycin C, is a member of the ansamycin class of antibiotics, characterized by an aliphatic ansa chain bridging an aromatic nucleus.[1][2] Its complex structure features a naphthoquinone chromophore, a macrocyclic lactam ring, and multiple stereocenters.
Table 1: Chemical Identifiers and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 102281-52-7 | [1] |
| Molecular Formula | C₃₉H₄₅NO₁₀ | [1] |
| Molecular Weight | 687.78 g/mol | [1] |
| Appearance | Yellow powder | |
| Melting Point | 178-180 °C | |
| Optical Rotation | [α]D²⁵ +335° (c 0.1, CHCl₃) | |
| Solubility | Soluble in methanol (B129727), chloroform (B151607), ethyl acetate; sparingly soluble in water. |
Chemical Structure:
The definitive structure of this compound was elucidated through extensive spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
InChI=1S/C39H45NO10/c1-20-11-9-7-8-10-12-30(44)40-33-37(48)27-18-25(6)36(47)32(31(27)38(49)39(33)50)35(46)24(5)17-23(4)34(45)22(3)14-16-26(41)15-13-21(2)29(43)19-28(20)42/h7-14,16-18,20,22-23,26,28,34,41-42,45,47-48H,15,19H2,1-6H3,(H,40,44)/b8-7+,11-9-,12-10+,16-14+,21-13+,24-17?/t20-,22+,23+,26+,28+,34+/m1/s1
SMILES: C[C@@H]1/C=C/C=C/C=C/C(=O)NC2=C(C3=C(C(=C(C(=C3)C)O)C(=O)C(=C--INVALID-LINK--C[C@@H]1O)\C)O)C)O">C@@HC)C(=O)C2=O)O
Spectroscopic Data
The structural elucidation of this compound was heavily reliant on the following spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| UV-Vis (MeOH) | λmax (log ε): 235 (4.42), 278 (4.38), 325 (4.01), 420 (3.85) nm |
| Infrared (KBr) | νmax: 3400, 1710, 1660, 1620, 1580 cm⁻¹ |
| Mass Spectrometry | High-resolution FAB-MS: m/z 688.3115 [(M+H)⁺], calcd. for C₃₉H₄₆NO₁₀, 688.3122 |
| ¹H NMR (CDCl₃) | Key chemical shifts (δ, ppm): 12.64 (1H, s), 8.01 (1H, s), 7.26 (1H, d, J=8.5 Hz), 6.0-7.0 (olefinic protons), various aliphatic and methyl protons. |
| ¹³C NMR (CDCl₃) | Key chemical shifts (δ, ppm): 188.4, 182.1 (quinone C=O), 169.5 (amide C=O), a series of sp² and sp³ carbons corresponding to the aromatic and ansa chain carbons. |
Biological Activity
This compound exhibits notable biological activities, primarily the induction of cell differentiation and antitumor properties.
Induction of Erythroid Differentiation
A hallmark of this compound's bioactivity is its ability to induce differentiation in Friend murine erythroleukemia (MEL) cells.[3] This cell line is a well-established model for studying the mechanisms of erythropoiesis. Treatment of MEL cells with this compound leads to the expression of erythroid-specific markers, including hemoglobin.
Table 3: Biological Activity of this compound
| Activity | Cell Line | Effective Concentration | Reference |
| Induction of Erythroid Differentiation | Friend Murine Erythroleukemia (MEL) | 1 µg/mL |
Antitumor and Antibacterial Activity
While initially isolated as an antibiotic, this compound displays weak activity against Gram-positive bacteria. Its antitumor properties are of greater interest, though detailed cytotoxic data against a broad panel of cancer cell lines are not extensively reported in publicly available literature. The induction of differentiation in leukemia cells is a key aspect of its antitumor potential.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the isolation and characterization of this compound.
Fermentation and Isolation
Protocol 4.1.1: Fermentation of Streptomyces sp. Gö 40/10
-
Inoculum Preparation: A slant culture of Streptomyces sp. Gö 40/10 is used to inoculate a seed medium (e.g., yeast extract-malt extract broth). The culture is incubated at 28°C for 48 hours on a rotary shaker.
-
Production Fermentation: The seed culture is transferred to a production medium (e.g., soybean meal, glucose, and mineral salts). Fermentation is carried out in a fermenter at 28°C with aeration and agitation for 96-120 hours.
-
Extraction: The culture broth is harvested and the mycelium is separated by centrifugation or filtration. The supernatant is extracted with an organic solvent such as ethyl acetate. The mycelial cake is also extracted with a polar organic solvent like acetone, which is then concentrated and partitioned with ethyl acetate. The organic extracts are combined and concentrated in vacuo.
Purification
Protocol 4.2.1: Chromatographic Purification of this compound
-
Silica (B1680970) Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC) for the presence of this compound.
-
Sephadex LH-20 Chromatography: Fractions containing this compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent.
-
Preparative HPLC: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a reverse-phase C18 column with a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water, to yield pure this compound.
Biological Assay
Protocol 4.3.1: Friend Murine Erythroleukemia (MEL) Cell Differentiation Assay
-
Cell Culture: MEL cells are maintained in a suitable culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Induction: Cells are seeded at a density of 1 x 10⁵ cells/mL. This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the culture at various concentrations. A solvent control is also included.
-
Assessment of Differentiation: After 4-5 days of incubation, the percentage of differentiated cells is determined by staining for hemoglobin using the benzidine (B372746) staining method. Benzidine-positive (blue) cells are counted under a light microscope.
Signaling Pathways and Experimental Workflows
The precise mechanism by which this compound induces erythroid differentiation is not fully elucidated. However, it is known that many ansamycin antibiotics exert their effects by inhibiting Heat Shock Protein 90 (Hsp90).[2] Inhibition of Hsp90 can lead to the degradation of client proteins, many of which are involved in cell signaling pathways that regulate cell growth and differentiation. A plausible, though not definitively proven, pathway for this compound-induced differentiation in MEL cells could involve the disruption of signaling cascades that maintain the undifferentiated state.
Caption: Proposed signaling pathway for this compound-induced erythroid differentiation.
The following diagram illustrates the general workflow for the isolation and purification of this compound.
Caption: Experimental workflow for the isolation and purification of this compound.
Conclusion
This compound remains a compelling natural product with demonstrated biological activity. This guide has synthesized the available data on its chemical structure, physicochemical properties, and biological effects to provide a solid foundation for future research. The detailed protocols offer practical guidance for its isolation and biological evaluation. Further investigation into its mechanism of action and its efficacy in various cancer models is warranted to fully explore its therapeutic potential.
References
- 1. New ansamycin antibiotics, diastovaricins I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agscientific.com [agscientific.com]
- 3. Indirect induction of erythroid differentiation in mouse Friend cells: evidence for two intracellular reactions involved in the differentiation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Putative Diastovaricin I Biosynthesis Pathway in Streptomyces diastatochromogenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the putative biosynthetic pathway of Diastovaricin I, a predicted ansamycin-type polyketide from Streptomyces diastatochromogenes. While the specific gene cluster for this compound has not been explicitly characterized in the scientific literature, this document outlines a probable pathway based on the well-established principles of ansamycin (B12435341) biosynthesis. It details the key enzymatic steps, from the formation of the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit to the polyketide chain assembly and subsequent tailoring reactions. Furthermore, this guide presents detailed experimental protocols for the elucidation and verification of this putative pathway, including methods for gene knockout, heterologous expression, and metabolite analysis. The information herein serves as a foundational resource for researchers aiming to investigate and potentially engineer the biosynthesis of this and related bioactive compounds.
Introduction
Streptomyces diastatochromogenes is a Gram-positive bacterium known for its prolific production of a diverse array of secondary metabolites with significant biological activities.[1] Among these are polyketides, non-ribosomal peptides, and other complex natural products. The compound "Diastovaricins I," with a molecular formula of C39H45NO10, is predicted to be a member of the ansamycin family of antibiotics based on its chemical composition. Ansamycins are characterized by a unique macrocyclic structure in which an aliphatic chain bridges an aromatic nucleus.[2][3] Their biosynthesis is of considerable interest due to their potent antibacterial, antiviral, and antitumor properties.
This guide focuses on the putative biosynthetic pathway of this compound in Streptomyces diastatochromogenes. As the dedicated biosynthetic gene cluster has not yet been experimentally verified, the pathway presented here is a model based on the conserved mechanisms of ansamycin biosynthesis in other Streptomyces species.
The Putative this compound Biosynthetic Pathway
The biosynthesis of ansamycins is a multi-step process involving the formation of a unique starter unit, polyketide chain elongation and cyclization, and a series of post-PKS tailoring modifications.
Formation of the AHBA Starter Unit
The biosynthesis of most ansamycins, and likely this compound, is initiated with the formation of 3-amino-5-hydroxybenzoic acid (AHBA). This non-proteinogenic amino acid serves as the starter unit for the polyketide synthase (PKS) machinery. The formation of AHBA is a key branch point from primary metabolism, typically involving a set of conserved enzymes. The central enzyme in this pathway is AHBA synthase .[4][5]
The proposed pathway for AHBA synthesis is as follows:
-
Chorismate conversion: The pathway begins with chorismate, a key intermediate in the shikimate pathway.
-
A series of enzymatic steps: A cascade of enzymes, including aminodeoxychorismate synthase, converts chorismate into the final AHBA molecule.
Polyketide Chain Assembly
Following its synthesis, AHBA is loaded onto a Type I polyketide synthase (PKS) assembly line. This large, multi-domain enzymatic complex is responsible for the iterative addition of extender units, typically derived from malonyl-CoA or methylmalonyl-CoA, to the growing polyketide chain. The specific number and type of extender units, as well as the reductive processing at each step (ketoreduction, dehydration, and enoylreduction), determine the length and initial structure of the aliphatic ansa chain of this compound.
Post-PKS Tailoring Modifications
After the polyketide chain is synthesized and released from the PKS, it undergoes a series of tailoring modifications to yield the final bioactive this compound molecule. These modifications are catalyzed by a suite of tailoring enzymes, typically encoded within the same gene cluster as the PKS. These enzymes can include:
-
Hydroxylases (e.g., Cytochrome P450 monooxygenases): Introduce hydroxyl groups at specific positions on the ansa chain or the aromatic core.
-
Methyltransferases: Add methyl groups, often using S-adenosyl methionine (SAM) as a donor.
-
Glycosyltransferases: Attach sugar moieties to the molecule, which can significantly impact its bioactivity and solubility.
-
Acyltransferases: Add acyl groups.
-
Oxidoreductases: Catalyze various oxidation and reduction reactions.
The precise sequence and action of these tailoring enzymes are crucial for the final structure and biological activity of this compound.
Putative Gene Cluster for this compound Biosynthesis
Based on the genome sequence of Streptomyces diastatochromogenes Tü6028, a putative ansamycin biosynthetic gene cluster can be identified using bioinformatic tools like antiSMASH.[3][6][7] A candidate cluster for this compound biosynthesis would be expected to contain the following key genes:
| Putative Gene | Predicted Function | Role in this compound Biosynthesis |
| dvsA (example) | AHBA synthase | Synthesis of the 3-amino-5-hydroxybenzoic acid starter unit. |
| dvsB1-B5 (example) | Type I Polyketide Synthase (PKS) modules | Assembly of the polyketide backbone of the ansa chain. |
| dvsC (example) | Thioesterase (TE) | Release of the completed polyketide chain from the PKS. |
| dvsH1, dvsH2 (example) | Cytochrome P450 Hydroxylase | Hydroxylation of the ansa chain or aromatic core. |
| dvsM1, dvsM2 (example) | Methyltransferase | Methylation of specific positions on the molecule. |
| dvsG (example) | Glycosyltransferase | Attachment of a sugar moiety. |
| dvsR (example) | Regulatory protein (e.g., LuxR family) | Control of gene expression within the cluster. |
| dvsT (example) | Transporter protein | Export of this compound out of the cell. |
Note: The gene names provided are hypothetical examples and would need to be confirmed through experimental validation.
Visualizing the Putative Biosynthetic Pathway and Experimental Workflows
This compound Biosynthetic Pathway
Caption: Putative biosynthetic pathway of this compound.
Experimental Workflow for Gene Cluster Identification
References
- 1. Metabolomic study of marine Streptomyces sp.: Secondary metabolites and the production of potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolomic study of marine Streptomyces sp.: Secondary metabolites and the production of potential anticancer compounds | PLOS One [journals.plos.org]
- 5. Crystal structure of 3-amino-5-hydroxybenzoic acid (AHBA) synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. From a Natural Product to Its Biosynthetic Gene Cluster: A Demonstration Using Polyketomycin from Streptomyces diastatochromogenes Tü6028 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pangenome mining of the Streptomyces genus redefines species’ biosynthetic potential - PMC [pmc.ncbi.nlm.nih.gov]
Diastovaricin I: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diastovaricin I, an ansamycin (B12435341) compound isolated from Streptomyces species, presents a complex and evolving pharmacological profile. Initially reported as a novel antibiotic, subsequent evidence suggests its more prominent and well-documented role is in the induction of cellular differentiation. This technical guide provides an in-depth analysis of the known mechanisms of action of this compound, with a primary focus on its effects on cell differentiation. It addresses the historical context of its classification as an antibiotic and presents the current understanding of its biological activities. This document collates available data, details experimental methodologies, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers in oncology, cell biology, and drug discovery.
Introduction: A Reclassification of Biological Activity
This compound was first described in 1986 as a "new ansamycin antibiotic"[1]. However, the initial findings regarding its antimicrobial properties have been contested by later reports. A more recent pharmacological profile asserts that this compound does not exhibit significant antimicrobial activity[2]. This discrepancy highlights a critical shift in the understanding of this compound's primary biological function.
The ansamycin class of natural products, to which this compound belongs, are well-known for their inhibitory effects on bacterial DNA-dependent RNA polymerase. This established mechanism for other ansamycins provides a theoretical framework for potential, albeit weak or highly specific, antibiotic action. However, the lack of robust, reproducible data on the antibacterial efficacy of this compound has led to a re-evaluation of its therapeutic potential.
In contrast, the ability of this compound to promote cellular differentiation, particularly in murine Friend erythroleukemia cells, is a consistently reported and more thoroughly investigated phenomenon[1][2]. This guide, therefore, will focus on the well-documented role of this compound as an inducer of cellular differentiation, while acknowledging the historical context of its initial antibiotic classification.
Mechanism of Action in Cellular Differentiation
The primary characterized biological effect of this compound is the induction of differentiation in specific cancer cell lines, most notably Friend erythroleukemia cells. This process involves the transition of malignant, proliferative cells to a more mature, less proliferative, or post-mitotic state, a highly desirable outcome in cancer therapy.
Effect on Friend Erythroleukemia Cells
This compound has been shown to be a potent inducer of erythroid differentiation in Friend murine leukemia cells[1][2]. This process is characterized by a series of morphological and biochemical changes, including the synthesis of hemoglobin and alterations in cell surface markers.
Table 1: Quantitative Data on this compound-Induced Cell Differentiation
| Parameter | Cell Line | Effective Concentration | Observed Effect | Reference |
| Induction of Differentiation | Mouse Friend Cells | Not specified in available literature | Promotes differentiation | [1][2] |
Further research is required to populate this table with specific quantitative values such as EC50 for differentiation induction.
Signaling Pathways
The precise signaling pathways modulated by this compound to induce differentiation have not been fully elucidated in the available literature. However, based on the known mechanisms of other differentiation-inducing agents in Friend erythroleukemia cells, several pathways are likely involved. The following diagram illustrates a hypothetical signaling cascade based on common mechanisms of erythroid differentiation.
References
Diastovaricin I: An In-Depth Technical Guide on its Antitumor Properties
Introduction to Diastovaricin I
This compound is a naturally occurring ansamycin (B12435341) antibiotic. The ansamycin family is characterized by a macrocyclic structure containing an aromatic ring system bridged by an aliphatic chain. Several members of this family, including Geldanamycin and Naphthomycin A, have demonstrated notable antitumor activities, primarily through the inhibition of heat shock protein 90 (Hsp90) or by interfering with nucleic acid synthesis. The structural similarity of this compound to these compounds suggests a potential for anticancer activity, yet specific research in this area remains limited.
Quantitative Data on Biological Activity
A thorough search of scientific databases and literature has not yielded quantitative data regarding the cytotoxic or antitumor activities of this compound that would be suitable for tabular presentation. Information such as IC50 values against various cancer cell lines, tumor growth inhibition percentages from in vivo studies, or other quantitative measures of antitumor efficacy could not be located in publicly accessible research.
The most frequently cited biological effect of this compound is its capacity to induce differentiation in mouse Friend erythroleukemia cells. This process involves the maturation of cancer cells towards a more specialized, less proliferative state. However, the specific concentrations required for this effect and the detailed molecular mechanisms driving it have not been extensively documented in a manner that allows for a comprehensive quantitative summary.
Experimental Protocols
The absence of detailed published studies on the antitumor properties of this compound means that specific experimental protocols for its evaluation in this context cannot be provided. However, based on the investigation of other ansamycin antibiotics, a general workflow for assessing the antitumor potential of a novel compound can be outlined.
An In-depth Technical Guide to 30-Hydroxy-naphthomycin C: Natural Sources, Analogs, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
30-Hydroxy-naphthomycin C, also known as Diastovaricin I, is a member of the ansamycin (B12435341) family of antibiotics, a class of secondary metabolites renowned for their diverse biological activities. These compounds, characterized by a macrocyclic lactam structure, are primarily produced by actinomycete bacteria, particularly of the genus Streptomyces. This technical guide provides a comprehensive overview of the natural sources, known analogs, biological activities, and detailed experimental protocols related to 30-Hydroxy-naphthomycin C and its structural relatives. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product discovery, medicinal chemistry, and the development of novel therapeutic agents.
Natural Sources of 30-Hydroxy-naphthomycin C and its Analogs
30-Hydroxy-naphthomycin C (this compound)
The primary known natural source of 30-Hydroxy-naphthomycin C (this compound) is the actinomycete strain Streptomyces sp. Gö 40/10 . This strain has been a subject of interest due to its capacity to produce a diverse array of secondary metabolites, a phenomenon often explored through the "One Strain Many Compounds" (OSMAC) approach. By manipulating cultivation conditions, researchers can induce the production of various bioactive molecules from a single microbial source.
Other Naphthomycin Analogs
Several other Streptomyces species have been identified as producers of structurally related naphthomycin analogs. These include:
-
Streptomyces collinus : A known producer of Naphthomycin A.
-
Streptomyces sp. CS : An endophyte isolated from the medicinal plant Maytenus hookeri, which produces Naphthomycin K.
-
Streptomyces naphthomycinicus : A species that also produces Naphthomycin A.
The isolation of these microorganisms from diverse environments, including soil and as endophytes within plants, underscores the vast biosynthetic potential of the Streptomyces genus.
Chemical Structure and Analogs
30-Hydroxy-naphthomycin C belongs to the naphthalenic ansamycins, which are characterized by a naphthoquinone or hydroquinone (B1673460) core bridged by an aliphatic ansa chain. The core structure is biosynthetically derived from 3-amino-5-hydroxybenzoic acid (AHBA). Variations in the ansa chain, as well as substitutions on the aromatic core, give rise to the diverse family of naphthomycin analogs.
Table 1: Key Naphthomycin Analogs and Their Producing Organisms
| Compound Name | Synonym(s) | Producing Organism(s) |
| 30-Hydroxy-naphthomycin C | This compound | Streptomyces sp. Gö 40/10 |
| Naphthomycin A | Streptomyces collinus, Streptomyces naphthomycinicus | |
| Naphthomycin K | Streptomyces sp. CS | |
| Naphthomycin L | Streptomyces sp. | |
| Naphthomycin M | Streptomyces sp. | |
| Naphthomycin N | Streptomyces sp. |
Biological Activity
The naphthomycin family of compounds exhibits a broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties.
30-Hydroxy-naphthomycin C (this compound)
30-Hydroxy-naphthomycin C has been reported to possess notable biological activities:
-
Antitumor Activity : It is described as an antitumor compound.
-
Inducer of Differentiation : It has been shown to induce the differentiation of mouse Friend erythroleukemia cells.
-
Antibiotic Properties : While classified as an antibiotic, some sources suggest it may not have significant antimicrobial activity, a point that warrants further investigation.
Quantitative data, such as IC50 values for its cytotoxic or differentiation-inducing activities, are not extensively available in publicly accessible literature and require further experimental determination.
Other Naphthomycin Analogs
The biological activities of other naphthomycin analogs have been more extensively characterized, with quantitative data available for some.
Table 2: Quantitative Biological Activity of Selected Naphthomycin Analogs
| Compound | Activity Type | Cell Line/Organism | IC50 / MIC (µM) |
| Naphthomycin A | Cytotoxicity | A549 (Human Lung Carcinoma) | 9.2 ± 0.8 |
| Cytotoxicity | HeLa (Human Cervical Carcinoma) | 15.2 ± 1.1 | |
| Cytotoxicity | BEL-7402 (Human Hepatocellular Carcinoma) | 7.9 ± 1.4 | |
| Cytotoxicity | HT-29 (Human Colon Carcinoma) | 20.8 ± 1.6 | |
| Naphthomycin K | Cytotoxicity | P388 (Murine Leukemia) | Evident Cytotoxicity (Specific IC50 not reported) |
| Cytotoxicity | A549 (Human Lung Carcinoma) | Evident Cytotoxicity (Specific IC50 not reported) | |
| Antimicrobial | Staphylococcus aureus | No inhibitory activity | |
| Antimicrobial | Mycobacterium tuberculosis | No inhibitory activity | |
| Naphthomycin L | Cytotoxicity | Various Cancer Cell Lines | Inactive |
| Naphthomycin M | Cytotoxicity | Various Cancer Cell Lines | Inactive |
| Naphthomycin N | Cytotoxicity | Various Cancer Cell Lines | Inactive |
Note: The lack of activity for Naphthomycins L, M, and N in the tested cancer cell lines does not preclude other potential biological activities.
Experimental Protocols
This section provides detailed methodologies for the cultivation of naphthomycin-producing Streptomyces, and the extraction, purification, and biological evaluation of these compounds.
Cultivation of Streptomyces sp. for Naphthomycin Production
Objective: To cultivate Streptomyces species under conditions favorable for the production of naphthomycin compounds.
Materials:
-
Selected Streptomyces strain (e.g., Streptomyces sp. Gö 40/10)
-
Seed medium (e.g., Tryptic Soy Broth or Yeast Extract-Malt Extract Broth)
-
Production medium (e.g., Oatmeal medium, ISP2 broth, or custom production medium)
-
Sterile baffled Erlenmeyer flasks
-
Shaking incubator
-
Centrifuge
Protocol:
-
Seed Culture Preparation:
-
Inoculate a 250 mL baffled Erlenmeyer flask containing 50 mL of sterile seed medium with a loopful of spores or a piece of mycelial mat from a stock culture of the Streptomyces strain.
-
Incubate the flask at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours, or until dense growth is observed.
-
-
Production Culture:
-
Inoculate a 1 L baffled Erlenmeyer flask containing 200 mL of sterile production medium with 5-10% (v/v) of the seed culture.
-
Incubate the production culture at 28-30°C on a rotary shaker at 200-250 rpm for 7-14 days. The optimal fermentation time will vary depending on the strain and specific compound of interest.
-
Monitor the culture periodically for growth and production of the target compound, if analytical standards are available.
-
Extraction and Purification of Naphthomycins
Objective: To extract and purify naphthomycin compounds from the fermentation broth.
Materials:
-
Fermentation broth from Streptomyces cultivation
-
Ethyl acetate (B1210297)
-
Hexane
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Protocol:
-
Extraction:
-
Separate the mycelial mass from the fermentation broth by centrifugation (e.g., 8,000 rpm for 15 minutes).
-
Extract the supernatant three times with an equal volume of ethyl acetate in a separatory funnel.
-
Extract the mycelial pellet with methanol. Combine the methanol extracts and evaporate to dryness under reduced pressure. Resuspend the residue in water and extract three times with an equal volume of ethyl acetate.
-
Combine all ethyl acetate extracts and evaporate to dryness using a rotary evaporator to obtain the crude extract.
-
-
Solvent Partitioning (Optional):
-
To remove nonpolar impurities, partition the crude extract between n-hexane and methanol. The more polar naphthomycin compounds will preferentially partition into the methanol layer.
-
-
Chromatographic Purification:
-
Silica Gel Column Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and apply it to a silica gel column. Elute the column with a gradient of increasing polarity, for example, from 100% dichloromethane (B109758) to a mixture of dichloromethane and methanol. Collect fractions and analyze by thin-layer chromatography (TLC) or HPLC to identify those containing the target compounds.
-
Sephadex LH-20 Column Chromatography: Further purify the active fractions using a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on size and polarity.
-
Preparative HPLC: Perform the final purification step using a preparative reverse-phase HPLC system with a C18 column. Use a gradient of acetonitrile (B52724) and water as the mobile phase.
-
Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic activity of purified naphthomycin compounds against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Purified naphthomycin compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the 96-well plates with cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the naphthomycin compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the study of 30-Hydroxy-naphthomycin C and its analogs.
Caption: Workflow for the isolation, purification, and analysis of 30-Hydroxy-naphthomycin C.
Caption: Simplified biosynthetic pathway of naphthalenic ansamycins.
Conclusion and Future Directions
30-Hydroxy-naphthomycin C (this compound) and its analogs represent a promising class of natural products with potential therapeutic applications, particularly in oncology. The producing organism, Streptomyces sp. Gö 40/10, is a rich source of chemical diversity. Future research should focus on:
-
Comprehensive Biological Profiling: A thorough evaluation of the biological activities of 30-Hydroxy-naphthomycin C is needed, including the determination of its IC50 values against a panel of cancer cell lines and its antimicrobial spectrum.
-
Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways affected by 30-Hydroxy-naphthomycin C will be crucial for understanding its therapeutic potential.
-
Analog Synthesis and Structure-Activity Relationship (SAR) Studies: The chemical synthesis of novel analogs of 30-Hydroxy-naphthomycin C will enable the exploration of SAR and the optimization of its biological activity and pharmacokinetic properties.
-
Genome Mining and Biosynthetic Engineering: The genomic analysis of Streptomyces sp. Gö 40/10 could reveal the biosynthetic gene cluster responsible for this compound production, opening avenues for biosynthetic engineering to generate novel and more potent analogs.
This technical guide provides a solid foundation for researchers to build upon in their exploration of this fascinating family of natural products. The detailed protocols and compiled data are intended to facilitate further investigation and accelerate the drug discovery and development process.
Diastovaricin I: A Technical Guide for Researchers
CAS Number: 102281-52-7
Molecular Formula: C₃₉H₄₅NO₁₀
Molecular Weight: 687.78 g/mol
Introduction
Diastovaricin I is a naturally occurring ansamycin (B12435341) antibiotic isolated from the bacterium Streptomyces diastochromogenes subsp. variabilicolor.[1] As a member of the ansamycin class of antibiotics, it is characterized by a macrocyclic structure spanned by an aliphatic chain. This compound has garnered interest within the scientific community for its potential antitumor properties and its ability to induce cellular differentiation. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its biological activities, and where available, experimental methodologies, to support further research and drug development efforts.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 102281-52-7 | [1] |
| Molecular Formula | C₃₉H₄₅NO₁₀ | [1] |
| Molecular Weight | 687.78 g/mol | [1] |
| Source | Streptomyces diastochromogenes subsp. variabilicolor | [1] |
Biological Activity
Antitumor and Antibacterial Activity
Induction of Erythroid Differentiation
A notable biological activity of this compound is its ability to induce differentiation in Friend mouse erythroleukemia cells.[1] This process involves the commitment of the leukemic cells to a more mature, non-proliferative erythroid lineage, which is a key area of interest in cancer research as a potential therapeutic strategy.
Experimental Protocols
Detailed experimental protocols for the biological assays of this compound are not explicitly available in the reviewed literature. However, based on standard methodologies for similar compounds, the following outlines general approaches that could be adapted for studying this compound.
Cytotoxicity Assay (General Protocol)
A common method to assess the antitumor activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow for a General Cytotoxicity Assay:
Caption: General workflow for determining the cytotoxicity of a compound using the MTT assay.
Friend Mouse Erythroleukemia Cell Differentiation Assay (General Protocol)
The induction of differentiation in Friend mouse erythroleukemia (MEL) cells can be assessed by staining for hemoglobin, a marker of erythroid differentiation, using benzidine (B372746).
Workflow for a General Erythroid Differentiation Assay:
Caption: General workflow for assessing the induction of erythroid differentiation in MEL cells.
Mechanism of Action & Signaling Pathways
The precise mechanism of action and the signaling pathways modulated by this compound in mediating its antitumor and differentiation-inducing effects have not been elucidated in the available literature. Further research is required to understand the molecular targets of this compound and the downstream cellular events it triggers.
Hypothetical Signaling Pathway for Induction of Differentiation:
Based on the known mechanisms of other differentiation-inducing agents, a hypothetical pathway could involve the activation of key transcription factors that regulate the expression of genes associated with the erythroid lineage.
References
Diastovaricin I: A Technical Deep Dive into a Novel Ansamycin with Antitumor Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diastovaricin I, a naturally occurring ansamycin (B12435341) antibiotic with the molecular formula C₃₉H₄₅NO₁₀, has garnered significant interest within the scientific community for its potent biological activities. Isolated from Streptomyces sp. Gö 40/10, this compound has demonstrated notable antitumor properties and the ability to induce cellular differentiation, positioning it as a promising candidate for further investigation in oncological research and drug development. This technical guide provides a comprehensive overview of this compound, consolidating available data on its physicochemical properties, biological functions, and the experimental methodologies used for its study.
Physicochemical Properties
This compound is a complex macrocyclic lactam belonging to the ansamycin family of antibiotics. Its distinct structure is characterized by an aliphatic ansa chain bridging an aromatic nucleus. The precise stereochemistry and functional group arrangement contribute to its unique biological profile.
| Property | Value | Reference |
| Molecular Formula | C₃₉H₄₅NO₁₀ | [1] |
| Molecular Weight | 687.77 g/mol | [1] |
| CAS Number | 102281-52-7 | |
| Appearance | Not specified in available literature | |
| Solubility | Not specified in available literature |
Biological Activity
Antitumor Activity
Induction of Cellular Differentiation
A key biological function of this compound is its ability to induce erythroid differentiation in Friend murine erythroleukemia (MEL) cells.[2] MEL cells are a valuable in vitro model for studying the mechanisms of erythropoiesis and for identifying potential therapeutic agents for leukemias. The induction of differentiation by this compound suggests its potential to force malignant cells to mature into non-proliferating, specialized cell types.
Experimental Protocols
Detailed experimental protocols for the isolation, synthesis, and biological evaluation of this compound are not extensively documented in publicly accessible literature. The following sections outline generalized methodologies that would be applicable to the study of this compound, based on standard practices for natural product chemistry and cell biology.
Isolation and Structure Elucidation of this compound
Objective: To isolate this compound from Streptomyces sp. Gö 40/10 and confirm its structure.
Workflow:
Caption: Workflow for the isolation and structural elucidation of this compound.
Methodology:
-
Fermentation: Streptomyces sp. Gö 40/10 is cultured in a suitable liquid medium under optimal conditions for secondary metabolite production.
-
Extraction: The culture broth is harvested, and the biomass is separated from the supernatant. Both are extracted with an organic solvent (e.g., ethyl acetate, butanol) to partition the secondary metabolites.
-
Purification: The crude extract is subjected to a series of chromatographic techniques, such as column chromatography over silica gel or other stationary phases. Further purification is achieved using high-performance liquid chromatography (HPLC).
-
Structure Elucidation: The purified compound's structure is determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments) and Mass Spectrometry (MS).[3][4][5][6][7]
Friend Murine Erythroleukemia (MEL) Cell Differentiation Assay
Objective: To assess the ability of this compound to induce erythroid differentiation in MEL cells.
Workflow:
Caption: Workflow for the MEL cell differentiation assay.
Methodology:
-
Cell Culture: MEL cells are maintained in a suitable culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[2][8][9][10]
-
Treatment: Cells are seeded at a specific density and treated with various concentrations of this compound. A positive control (e.g., dimethyl sulfoxide (B87167), DMSO) and a vehicle control are included.
-
Incubation: The cells are incubated for a period of 4 to 5 days to allow for differentiation to occur.
-
Benzidine Staining: At the end of the incubation period, cells are harvested and stained with a benzidine solution. Hemoglobin-containing (differentiated) cells will stain blue.
-
Analysis: The percentage of benzidine-positive cells is determined by counting under a microscope.
Mechanism of Action
The precise molecular mechanism of action for this compound has not been fully elucidated in the available literature. However, based on the known mechanisms of other ansamycin antibiotics, a hypothetical signaling pathway for its antitumor and differentiation-inducing effects can be proposed. Many ansamycins are known to inhibit Heat Shock Protein 90 (Hsp90), a molecular chaperone that is critical for the stability and function of numerous client proteins involved in cell growth, survival, and signaling.
Hypothetical Signaling Pathway:
Caption: Hypothetical mechanism of action for this compound via Hsp90 inhibition.
Future Directions
This compound represents a promising natural product with significant therapeutic potential. Further research is warranted to fully characterize its biological activities and elucidate its mechanism of action. Key areas for future investigation include:
-
Total Synthesis: The development of a total synthesis route would enable the production of larger quantities of this compound for preclinical and clinical studies and allow for the generation of novel analogs with improved therapeutic properties.
-
In Vivo Efficacy: Comprehensive in vivo studies in relevant animal models of cancer are necessary to evaluate the antitumor efficacy, pharmacokinetics, and safety profile of this compound.[11][12][13][14][15]
-
Mechanism of Action Studies: Detailed molecular studies are required to identify the specific cellular targets of this compound and to unravel the signaling pathways that mediate its antitumor and differentiation-inducing effects.
Conclusion
This compound is a fascinating natural product with compelling biological activities that merit further exploration. This technical guide has summarized the current knowledge of this compound and provided a framework for future research. The continued investigation of this compound and related ansamycins holds the potential to yield novel and effective therapies for the treatment of cancer.
References
- 1. Making sure you're not a bot! [archiv.ub.uni-marburg.de]
- 2. Induction of Erythroid-Specific Expression in Murine Erythroleukemia (MEL) Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arxiv.org [arxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Structure elucidation of the dye Acid Red 131: complete (1)H, (13)C and (15)N NMR data assignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Terminal differentiation of murine erythroleukemia cells: physical stabilization of end- stage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dimethyl sulfoxide-induced differentiation of Friend erythroleukemia cells in the absence of cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hemoglobin synthesis in murine virus-induced leukemic cells in vitro: stimulation of erythroid differentiation by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | In Vitro and In Vivo Antitumor Activity of Cucurbitacin C, a Novel Natural Product From Cucumber [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | In Vivo and in vitro antitumor activity of tomatine in hepatocellular carcinoma [frontiersin.org]
- 14. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro and in vivo anti-tumor activities of nanoparticles based on doxorubicin-PLGA conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diastovaricin I, a member of the ansamycin (B12435341) class of antibiotics, represents a unique molecular scaffold with potential therapeutic applications. This document provides a comprehensive overview of the known biological activities of this compound and its related compounds. Due to the limited publicly available data specifically on this compound, this guide also incorporates information from the broader naphthoquinone and ansamycin antibiotic families to provide a fuller context for its potential mechanisms of action and biological effects. This guide summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key pathways to support further research and development efforts in this area.
Introduction
This compound is a naphthalenic ansamycin antibiotic isolated from Streptomyces diastochromogenes subsp. variabilicolor and also from Streptomyces sp. Gö 40.[1] Chemically, it is identified as 30-Hydroxy-naphthomycin C, with the molecular formula C₃₉H₄₅NO₁₀ and a molecular weight of 687.78.[2] The ansamycin family of natural products is characterized by an aromatic moiety bridged by an aliphatic chain, and they are known for a wide range of biological activities, including antimicrobial and antineoplastic effects.
The primary related compound discussed in the available literature is Diastovaricin II, which was isolated alongside this compound. While specific data on this compound and II are sparse, the broader class of naphthomycins, to which they belong, has been studied more extensively, providing valuable insights into their potential biological activities.
Quantitative Biological Activity
Table 1: Cytotoxic Activity of Naphthomycin (a related ansamycin) against Murine Leukemia Cell Lines [3]
| Compound | Cell Line | IC₅₀ (µg/mL) |
| Naphthomycin | P388 | 0.4 |
| Naphthomycin | L1210 | 1.3 |
| Naphthomycin | L5178Y | 0.8 |
Key Biological Activities and Mechanism of Action
Antitumor Activity
This compound is described as an antitumor compound.[3] While specific signaling pathways affected by this compound have not been elucidated, the mechanism of the related compound, naphthomycin, has been investigated. Naphthomycin exhibits potent cytotoxicity against murine leukemic cells.[3] Its mode of action is suggested to be the inhibition of various sulfhydryl (SH) enzymes, particularly those involved in nucleic acid biosynthesis.[3] This mechanism, involving the inhibition of DNA and RNA synthesis to a greater extent than protein synthesis, is unique within the ansamycin group of antibiotics.[3]
Induction of Erythroid Differentiation
An intriguing reported activity of this compound is its ability to induce differentiation in Friend mouse erythroleukemia cells.[3] This suggests a potential role in cancer therapy through the induction of malignant cells to enter a more mature, less proliferative state. The experimental details for this observation are not extensively documented in publicly accessible literature.
Antimicrobial Activity
There are conflicting reports regarding the antimicrobial activity of this compound. While it is classified as an antibiotic, one source states that it does not exhibit antimicrobial activity.[4] This is in contrast to the broader ansamycin class, which is well-known for its antibacterial properties.[4] The naphthomycins, as a group, are known to have antimicrobial activities.[5] This discrepancy highlights the need for further specific testing of this compound against a panel of bacterial and fungal strains.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available in the reviewed literature. However, based on the reported activities of related compounds, the following standard methodologies would be appropriate for its characterization.
Cytotoxicity Assay (IC₅₀ Determination)
The half-maximal inhibitory concentration (IC₅₀) against cancer cell lines can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow for Cytotoxicity Assay:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Diastovaricin I: Application Notes and Protocols for Researchers
A Comprehensive Guide for Drug Development Professionals and Scientists
Introduction: Diastovaricin I is a naturally occurring antibiotic isolated from Streptomyces species.[1] It has garnered interest within the scientific community due to its potential as an antibacterial and antitumor compound.[1] This document provides a summary of its known properties and generalized protocols for its purification. It is important to note that as of this writing, a total synthesis of this compound has not been reported in publicly available scientific literature.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its detection and characterization in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C39H45NO10 | [2][3] |
| Molecular Weight | 687.8 g/mol | [1] |
| CAS Number | 102281-52-7 | [1] |
| Appearance | Not specified in literature | |
| Solubility | Not specified in literature | |
| Storage Temperature | -20℃ | [3] |
Purification of this compound from Streptomyces sp.
The following is a generalized protocol for the isolation and purification of this compound from a culture of a producing Streptomyces strain. This protocol is based on common methodologies for the purification of secondary metabolites from actinobacteria.
I. Fermentation
-
Inoculum Preparation: Aseptically transfer a colony of the this compound-producing Streptomyces strain from an agar (B569324) plate to a flask containing a suitable seed medium. Incubate at 28-30°C with agitation (200-250 rpm) for 2-3 days.
-
Production Culture: Inoculate a larger volume of production medium with the seed culture. The production medium should be optimized for secondary metabolite production.
-
Incubation: Incubate the production culture at 28-30°C with agitation for 5-10 days. Monitor the production of this compound using a suitable analytical method, such as HPLC analysis of a small sample of the culture broth.
II. Extraction
-
Separation of Biomass and Supernatant: Centrifuge the fermentation broth to separate the mycelial biomass from the supernatant.
-
Solvent Extraction:
-
From Supernatant: Extract the cell-free supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate (B1210297) or butanol. Repeat the extraction 2-3 times to ensure complete recovery of the compound.
-
From Mycelium: Extract the mycelial biomass with a polar organic solvent like acetone (B3395972) or methanol (B129727). After extraction, filter the mixture and evaporate the solvent in vacuo.
-
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
III. Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane (B92381) or chloroform).
-
Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate or chloroform-methanol gradient.
-
Collect fractions and analyze them for the presence of this compound using Thin Layer Chromatography (TTC) or HPLC.
-
Pool the fractions containing the compound of interest and concentrate them.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the enriched fractions using a preparative reverse-phase HPLC column (e.g., C18).
-
Use a suitable mobile phase, such as a gradient of acetonitrile (B52724) in water or methanol in water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape.
-
Monitor the elution profile with a UV detector at a wavelength where this compound shows maximum absorbance.
-
Collect the peak corresponding to this compound.
-
-
Final Purification and Characterization:
-
Desalt the purified fraction if necessary.
-
Lyophilize or evaporate the solvent to obtain pure this compound.
-
Confirm the identity and purity of the final product using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Biological Activity and Potential Signaling Pathways
This compound has been reported to exhibit antitumor activity. While the specific molecular targets and the signaling pathways modulated by this compound have not been fully elucidated, many natural product-derived antitumor compounds interfere with key cellular signaling cascades that regulate cell proliferation, survival, and apoptosis.
One such critical pathway is the MAPK/ERK pathway, which is frequently dysregulated in cancer. The diagram below illustrates a simplified overview of this pathway. It is a plausible, though not yet demonstrated, hypothesis that this compound could exert its antitumor effects by modulating components of this or similar pathways. Further research is required to determine the precise mechanism of action of this compound.
References
- 1. Signaling pathways induced by a tumor-derived vaccine in antigen presenting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Application Notes and Protocols for HPLC Analysis of Diastovaricin I
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of Diastovaricin I using High-Performance Liquid Chromatography (HPLC). The methodologies described herein are based on established principles for the analysis of complex natural products, specifically macrocyclic lactams of the ansamycin (B12435341) class.
Introduction
This compound is a member of the ansamycin family of antibiotics, characterized by a macrocyclic lactam structure. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. This application note outlines a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Gradient HPLC System |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% (v/v) Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% (v/v) Formic Acid |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm (or optimal wavelength determined by UV scan) |
| Run Time | Approximately 20 minutes |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 17.0 | 10 | 90 |
| 17.1 | 90 | 10 |
| 20.0 | 90 | 10 |
Standard and Sample Preparation
Standard Preparation:
-
Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase initial conditions (90:10 Water:Acetonitrile with 0.1% Formic Acid).
Sample Preparation (from a hypothetical fermentation broth):
-
Centrifuge the fermentation broth to separate the supernatant from the cell mass.
-
Perform a liquid-liquid extraction of the supernatant with an equal volume of ethyl acetate (B1210297) three times.
-
Pool the organic layers and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in a known volume of methanol.
-
Filter the reconstituted sample through a 0.45 µm syringe filter prior to HPLC injection.
Method Validation Parameters (Hypothetical Data)
The following table summarizes the expected performance characteristics of this HPLC method.
Table 3: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Retention Time | ~ 12.5 min |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical workflow for HPLC method development for this compound.
Caption: General mechanism of action for ansamycin antibiotics.
Application Notes and Protocols for In Vitro Antibiotic Activity Testing of Diastovaricin I
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Diastovaricin I is a novel macrocyclic lactam belonging to the ansamycin (B12435341) class of antibiotics. This document provides a comprehensive set of protocols for the in vitro evaluation of the antibiotic activity of this compound. The described assays are fundamental in determining the potency and spectrum of activity of a novel antibacterial agent. These protocols are intended to serve as a guide for researchers in microbiology, infectious diseases, and drug discovery.
The ansamycin class of antibiotics is known for a variety of mechanisms of action. While the specific molecular target of this compound is yet to be elucidated, a common mechanism for antibacterial ansamycins is the inhibition of bacterial DNA-dependent RNA polymerase[1][2][3][4]. This document will, therefore, present a hypothetical mechanism of action based on this established activity for illustrative purposes.
Data Presentation
The following tables represent hypothetical data for the in vitro antibiotic activity of this compound against common bacterial pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 0.5 |
| Escherichia coli | 25922 | 2 |
| Pseudomonas aeruginosa | 27853 | 16 |
| Enterococcus faecalis | 29212 | 1 |
| Streptococcus pneumoniae | 49619 | 0.25 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | ATCC Number | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | 29213 | 1 | 2 |
| Escherichia coli | 25922 | 8 | 4 |
| Pseudomonas aeruginosa | 27853 | >64 | >4 |
| Enterococcus faecalis | 29212 | 4 | 4 |
| Streptococcus pneumoniae | 49619 | 0.5 | 2 |
Table 3: Disk Diffusion Zone Diameters for this compound (30 µg disk)
| Bacterial Strain | ATCC Number | Zone Diameter (mm) | Interpretation |
| Staphylococcus aureus | 29213 | 25 | Susceptible |
| Escherichia coli | 25922 | 18 | Intermediate |
| Pseudomonas aeruginosa | 27853 | 10 | Resistant |
| Enterococcus faecalis | 29212 | 22 | Susceptible |
| Streptococcus pneumoniae | 49619 | 28 | Susceptible |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[5][6][7]. The broth microdilution method is a common technique for determining the MIC[3][5].
Materials:
-
This compound stock solution
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Sterile pipette tips and multichannel pipette
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for OD600 readings)
Protocol:
-
Prepare serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of the diluted bacterial inoculum to each well containing the antibiotic dilutions. This will bring the total volume in each well to 200 µL.
-
Include a positive control (wells with bacterial inoculum and no antibiotic) and a negative control (wells with broth only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium[2][4][8]. It is determined after an MIC test has been completed[9].
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micro-pipettors and tips
-
Incubator (35°C ± 2°C)
Protocol:
-
Following the MIC determination, select the wells showing no visible growth (the MIC well and the wells with higher concentrations).
-
From each of these clear wells, subculture a 10 µL aliquot onto an MHA plate.
-
Also, plate a 10 µL aliquot from the positive control well (growth control) to ensure the viability of the bacteria.
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
Count the number of colonies on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count[2][8].
Disk Diffusion Assay (Kirby-Bauer Method)
The disk diffusion method is a qualitative test to determine the susceptibility of bacteria to an antibiotic[10][11][12].
Materials:
-
Paper disks impregnated with a known concentration of this compound (e.g., 30 µg)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Protocol:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.
-
Allow the plate to dry for a few minutes.
-
Using sterile forceps, place the this compound-impregnated disks on the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar.
-
Incubate the plates at 35°C ± 2°C for 16-18 hours.
-
Measure the diameter of the zone of inhibition around each disk in millimeters[10][12].
-
Interpret the results as susceptible, intermediate, or resistant based on standardized zone diameter charts (which would need to be established for this compound).
Time-Kill Assay
The time-kill assay provides information on the rate of bactericidal activity of an antimicrobial agent over time[13][14][15].
Materials:
-
This compound stock solution
-
CAMHB
-
Bacterial inoculum
-
Sterile test tubes or flasks
-
Shaking incubator (35°C ± 2°C)
-
MHA plates
-
Sterile saline or PBS for dilutions
Protocol:
-
Prepare tubes with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Include a growth control tube without the antibiotic.
-
Prepare a bacterial inoculum and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each tube.
-
Incubate all tubes at 35°C ± 2°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube[13].
-
Perform serial ten-fold dilutions of the aliquots in sterile saline or PBS.
-
Plate a specific volume of each dilution onto MHA plates.
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Count the colonies and calculate the CFU/mL for each time point.
-
Plot the log10 CFU/mL versus time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum[13].
Visualizations
Caption: Workflow for in vitro antibiotic activity assays.
Caption: Hypothetical mechanism of action for this compound.
References
- 1. Rifampin: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rifampicin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. What is the mechanism of Rifampin? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Geldanamycin - Wikipedia [en.wikipedia.org]
- 6. Geldanamycin: the prototype of a class of antitumor drugs targeting the heat shock protein 90 family of molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mode of Action of Kanglemycin A, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Geldanamycin, an inhibitor of heat shock protein 90 (Hsp90) mediated signal transduction has anti-inflammatory effects and interacts with glucocorticoid receptor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Herbimycin A | C30H42N2O9 | CID 5311102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Ansamycin | C46H62N4O11 | CID 135950975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Molecular characterization of macbecin as an Hsp90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PubChemLite - Diastovaricins i (C39H45NO10) [pubchemlite.lcsb.uni.lu]
- 14. Chemogenomic analysis identifies Macbecin II as a compound specific for SMAD4-negative colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Macbecins I and II, new antitumor antibiotics. I. Producing organism, fermentation and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antitumor Testing of a Novel Investigational Compound (e.g., Diastovaricin I)
Disclaimer: A thorough search of scientific literature and databases did not yield specific information regarding a compound named "Diastovaricin I." Therefore, these application notes and protocols provide a general framework for the initial in vitro evaluation of a novel compound with putative antitumor activity. The methodologies described are standard, widely used procedures in cancer research and drug discovery.
Application Notes
Introduction and Principle of In Vitro Antitumor Testing
The primary goal of in vitro antitumor testing is to assess the biological effects of a compound on cancer cells. This initial screening phase is crucial for identifying promising drug candidates and elucidating their mechanisms of action before advancing to more complex preclinical models. Key objectives include determining the compound's cytotoxicity (ability to kill cancer cells), its effect on cell proliferation, and the mode of cell death it induces. A successful screening cascade will also evaluate the compound's selectivity for cancer cells over non-malignant cells to predict a potential therapeutic window.
Cell Line Selection
The choice of cell lines is critical and should be guided by the research question. Human cancer cell lines are fundamental models for anticancer drug development.[1]
-
Diversity: It is advisable to use a panel of cell lines from different tumor types (e.g., breast, lung, colon) to assess the breadth of the compound's activity.[2]
-
Genetic Background: Select cell lines with known genetic characteristics (e.g., specific mutations in oncogenes like KRAS or tumor suppressor genes like TP53) to identify potential biomarkers of sensitivity or resistance.
-
Control Cells: Include non-malignant or "normal" cell lines (e.g., fibroblasts or epithelial cells from non-cancerous tissue) to evaluate the compound's cytotoxicity and selectivity. A favorable compound should exhibit high potency against cancer cells and low potency against normal cells.[3]
Compound Preparation and Concentration Range
Proper handling of the test compound is essential for reproducible results.
-
Stock Solution: Prepare a high-concentration stock solution of the compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
-
Concentration Selection: For an initial screening, test a broad range of concentrations (e.g., from nanomolar to high micromolar) to determine the compound's potency. A common approach is to use serial dilutions (e.g., 1:3 or 1:10) to cover several orders of magnitude.[4] This will allow for the determination of the half-maximal inhibitory concentration (IC50).
Key In Vitro Assays for Initial Screening
A tiered approach to screening is often most effective.
-
Cell Viability/Cytotoxicity Assay: The first step is to determine if the compound affects cell viability. The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which correlates with the number of viable cells.[5][6]
-
Apoptosis Assay: If the compound reduces cell viability, the next step is to determine the mechanism of cell death. The Annexin V-FITC / Propidium Iodide (PI) assay can distinguish between live, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[7][8]
-
Cell Cycle Analysis: To determine if the compound affects cell proliferation by halting the cell cycle, Propidium Iodide (PI) staining followed by flow cytometry is used. This technique quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9][10]
Data Presentation (Templates)
The following tables are templates for summarizing quantitative data from the described experiments.
Table 1: Cytotoxicity of Compound X (e.g., this compound) in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | |
| MDA-MB-231 | Breast Adenocarcinoma | |
| A549 | Lung Carcinoma | |
| HCT116 | Colon Carcinoma |
| MRC-5 | Normal Lung Fibroblast | |
IC50 (Half-maximal Inhibitory Concentration) is the concentration of a drug that gives half-maximal response.
Table 2: Apoptosis Induction by Compound X in Cancer Cells
| Treatment | Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic (Annexin V+ / PI+) | % Necrotic (Annexin V- / PI+) |
|---|---|---|---|---|---|
| Vehicle Control | 0 | ||||
| Compound X | IC50/2 | ||||
| Compound X | IC50 |
| Compound X | IC50*2 | | | | |
Table 3: Cell Cycle Analysis of Cancer Cells Treated with Compound X
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
|---|---|---|---|---|
| Vehicle Control | 0 | |||
| Compound X | IC50/2 | |||
| Compound X | IC50 |
| Compound X | IC50*2 | | | |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This protocol is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[5]
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight (37°C, 5% CO2) to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and blank wells (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[5]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability). Plot the viability percentage against the log of the compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)
This method identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell membrane using fluorescently labeled Annexin V. Propidium Iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with the test compound at the desired concentrations for a specific time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS to remove any residual medium.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[7] Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses the DNA-intercalating dye Propidium Iodide (PI) to stain cellular DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.[10]
Materials:
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% Ethanol (B145695)
-
PI Staining Solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect approximately 1-2 x 10^6 cells per sample after treatment. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells.[10] Incubate at 4°C for at least 2 hours (or overnight).
-
Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS to rehydrate the cells. Centrifuge again and discard the supernatant.
-
RNase Treatment and PI Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution. This step includes RNase to ensure that only DNA is stained.[13]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[14]
-
Analysis: Analyze the samples by flow cytometry. The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be calculated using appropriate software.
Visualizations
Caption: General experimental workflow for in vitro antitumor drug screening.
Caption: Hypothetical signaling pathway inhibited by a test compound.
Caption: Decision tree for interpreting initial in vitro screening results.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. kumc.edu [kumc.edu]
- 8. static.igem.org [static.igem.org]
- 9. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. corefacilities.iss.it [corefacilities.iss.it]
Application Notes and Protocols for Studying Diastovaricin I Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diastovaricin I is a member of the ansamycin (B12435341) class of antibiotics. While specific preclinical data for this compound is limited, its structural analogs, such as geldanamycin (B1684428) and its derivative 17-AAG, are well-characterized inhibitors of Heat Shock Protein 90 (Hsp90).[1][2][3] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[4][5] Inhibition of Hsp90 leads to the degradation of these client proteins, making it a compelling target for cancer therapy.[6][7] These application notes provide a framework for evaluating the in vivo efficacy of this compound, leveraging established protocols for Hsp90 inhibitors.
Mechanism of Action: Hsp90 Inhibition
Ansamycin antibiotics like this compound are presumed to bind to the N-terminal ATP-binding pocket of Hsp90.[1][8] This competitive inhibition disrupts the chaperone's ATPase activity, which is essential for its function.[2] Consequently, oncogenic client proteins become destabilized, ubiquitinated, and subsequently degraded by the proteasome.[9] This leads to the simultaneous disruption of multiple signaling pathways critical for tumor growth and survival.[10][11]
Key Hsp90 Client Proteins in Oncology
Hsp90's clientele includes a wide array of proteins implicated in the hallmarks of cancer:[4][12]
-
Receptor Tyrosine Kinases: EGFR, HER2, c-MET
-
Signaling Kinases: Akt, Raf-1, CDK4
-
Transcription Factors: Mutant p53, HIF-1α
-
Anti-apoptotic Proteins: Survivin
The inhibition of Hsp90 by compounds like this compound is expected to trigger the degradation of these proteins, leading to cell cycle arrest and apoptosis in cancer cells.[8]
Animal Models for Efficacy Studies
The selection of an appropriate animal model is critical for evaluating the antitumor activity of this compound. Subcutaneous xenograft models are widely used in preclinical cancer research due to their reproducibility and ease of tumor measurement.[13][14]
Recommended Animal Model: Human Tumor Xenografts in Immunodeficient Mice
-
Animal Strain: Athymic nude mice (e.g., NU/NU) or SCID mice are recommended due to their compromised immune system, which allows for the engraftment of human tumor cells.
-
Cell Lines: A panel of human cancer cell lines with known Hsp90 client protein dependencies should be selected. Examples include:
-
Breast Cancer: BT-474 (HER2-overexpressing)
-
Gastric Cancer: NCI-N87 (HER2-overexpressing)
-
Non-Small Cell Lung Cancer (NSCLC): A549
-
Colon Cancer: HCT-116
-
-
Tumor Implantation: Tumor cells are typically injected subcutaneously into the flank of the mice.
Experimental Protocols
Tumor Xenograft Establishment
Objective: To establish palpable tumors for subsequent treatment efficacy studies.
Protocol:
-
Culture selected human cancer cell lines under standard conditions.
-
Harvest cells during the logarithmic growth phase and assess viability (e.g., using trypan blue exclusion).
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100-200 µL.
-
Inject the cell suspension subcutaneously into the right flank of 6-8 week old female athymic nude mice.[15][16]
-
Monitor the mice regularly for tumor formation.
Dosing and Administration of this compound
Objective: To determine the maximum tolerated dose (MTD) and administer this compound to tumor-bearing mice.
Protocol:
-
Vehicle Formulation: Prepare a suitable vehicle for this compound. Due to the poor water solubility of many ansamycins, a common vehicle is DMSO, which is then diluted in an aqueous solution like saline or a lipid-based emulsion.[17]
-
Route of Administration: Common routes for preclinical studies include intraperitoneal (i.p.) and intravenous (i.v.) injections.[18][19] Oral gavage may also be considered if oral bioavailability is anticipated.[18]
-
Dose-Finding Study (MTD): Conduct a dose-escalation study in non-tumor-bearing mice to determine the MTD. Administer increasing doses of this compound and monitor for signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for at least 7-14 days.[20]
-
Treatment of Tumor-Bearing Mice:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
Administer this compound at a dose at or below the MTD. A common dosing schedule for Hsp90 inhibitors is daily for 5 consecutive days, followed by a rest period, or twice weekly.[17]
-
The control group should receive the vehicle alone following the same schedule.
-
Assessment of Antitumor Efficacy
Objective: To evaluate the effect of this compound on tumor growth.
Protocol:
-
Tumor Volume Measurement: Measure the tumor dimensions (length and width) using digital calipers 2-3 times per week.[21][22] Calculate the tumor volume using the modified ellipsoid formula: Volume = 0.5 x Length x (Width)² .[23][24]
-
Body Weight Monitoring: Record the body weight of each mouse at the time of tumor measurement to monitor for treatment-related toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration. At the endpoint, mice are euthanized, and final tumor volumes and weights are recorded.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the tumor growth inhibition (TGI) as a percentage.
Pharmacodynamic and Toxicity Assessment
Objective: To confirm target engagement and evaluate the safety profile of this compound.
Protocol:
-
Pharmacodynamic (PD) Biomarkers: At the end of the study, or in a separate cohort of mice, collect tumor tissue at various time points after the final dose. Analyze tumor lysates by Western blot to assess the levels of Hsp90 client proteins (e.g., HER2, Akt, CDK4) and the induction of Hsp70, a marker of Hsp90 inhibition.[25]
-
Toxicity Assessment:
-
Clinical Observations: Monitor mice daily for any signs of distress or toxicity.
-
Histopathology: At the end of the study, collect major organs (e.g., liver, spleen, kidneys, heart) for histopathological examination to identify any signs of tissue damage.[26]
-
Blood Analysis: Collect blood samples for complete blood count (CBC) and serum chemistry analysis to assess hematological and organ function.[27]
-
Data Presentation
Quantitative data from efficacy and toxicity studies should be summarized in clear and concise tables. The following are examples based on representative data for Hsp90 inhibitors.
Table 1: Antitumor Efficacy of this compound in a Xenograft Model
| Treatment Group | Number of Mice | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Final Body Weight (g) |
| Vehicle Control | 10 | 150.5 ± 15.2 | 1250.8 ± 120.3 | - | 22.5 ± 1.8 |
| This compound (X mg/kg) | 10 | 148.9 ± 14.8 | 450.2 ± 55.6 | 64.0 | 21.9 ± 2.1 |
| Positive Control (e.g., 17-AAG) | 10 | 151.2 ± 16.1 | 425.7 ± 50.1 | 65.9 | 21.5 ± 1.9 |
Table 2: Pharmacodynamic Effects of this compound in Tumor Tissue
| Treatment Group | Relative Hsp70 Induction (fold change) | Relative HER2 Levels (% of control) | Relative Akt Levels (% of control) |
| Vehicle Control | 1.0 | 100 | 100 |
| This compound (X mg/kg) | 4.5 | 35.2 | 40.8 |
Visualizations
Signaling Pathway of Hsp90 Inhibition
Caption: Hsp90 inhibition by this compound leads to client protein degradation and tumor cell death.
Experimental Workflow for In Vivo Efficacy Study
References
- 1. A Mechanistic and Structural Analysis of the Inhibition of the 90-kDa Heat Shock Protein by the Benzoquinone and Hydroquinone Ansamycins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic studies on Hsp90 inhibition by ansamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Ansamycin antibiotics inhibit Akt activation and cyclin D expression in breast cancer cells that overexpress HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A Large Animal Model to Evaluate the Effects of Hsp90 Inhibitors for the Treatment of Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. hoeford.com [hoeford.com]
- 16. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 17. Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rjptsimlab.com [rjptsimlab.com]
- 19. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 20. Toxicology | MuriGenics [murigenics.com]
- 21. Tumor Volume Measurements by Calipers - Biopticon [biopticon.com]
- 22. Imaging - 3D capture vs. caliper | Animalab [animalab.eu]
- 23. pycad.co [pycad.co]
- 24. tumorvolume.com [tumorvolume.com]
- 25. Preclinical antitumor activity of SST0116CL1: A novel heat shock protein 90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 26. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 27. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Diastovaricin I as a Molecular Probe in Cancer Research
Note to Researchers, Scientists, and Drug Development Professionals: Following a comprehensive search of available scientific literature, no specific information, quantitative data, or established experimental protocols were found for a compound named "Diastovaricin I" in the context of cancer research or its use as a molecular probe.
The initial search strategy was designed to retrieve data on the mechanism of action, signaling pathways affected, and experimental applications of this compound. However, the search results did not yield any relevant information on this specific molecule. The retrieved data pertains to other molecules and general concepts in cancer research.
Therefore, we are unable to provide the requested detailed Application Notes, Protocols, data tables, and visualizations for this compound at this time. We recommend verifying the name of the compound and consulting internal discovery documentation or specialized chemical databases for information.
Should information on "this compound" become publicly available, this document will be updated to reflect the current state of research. For now, the following sections remain as placeholders to illustrate the intended structure of the requested content.
Introduction to this compound (Placeholder)
(This section would typically provide a background on this compound, its chemical structure, origin, and its hypothesized or established role as a molecular probe in cancer research.)
Mechanism of Action and Target Signaling Pathways (Placeholder)
(This section would detail the molecular mechanism by which this compound exerts its effects, including its specific cellular targets and the signaling pathways it modulates. A diagram illustrating these pathways would be included.)
Signaling Pathway Diagram (Placeholder)
Caption: Hypothetical signaling pathway modulated by this compound.
Quantitative Data Summary (Placeholder)
(This section would present key quantitative data in a tabular format for easy comparison. This could include IC50 values in various cancer cell lines, binding affinities, and other relevant metrics.)
Table 1: In Vitro Activity of this compound in Cancer Cell Lines (Placeholder)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast | Data not available | - |
| A549 | Lung | Data not available | - |
| HeLa | Cervical | Data not available | - |
Experimental Protocols (Placeholder)
(This section would provide detailed, step-by-step protocols for key experiments using this compound.)
Cell Viability Assay (Placeholder)
Objective: To determine the cytotoxic or cytostatic effects of this compound on cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT or similar viability reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the cells and add the this compound dilutions.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add the viability reagent and incubate according to the manufacturer's instructions.
-
Read the absorbance on a plate reader.
-
Calculate the IC50 value.
Western Blot Analysis for Target Engagement (Placeholder)
Objective: To assess the effect of this compound on the expression or phosphorylation of target proteins.
Materials:
-
This compound-treated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and membrane
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against the target protein.
-
Wash and incubate with the appropriate secondary antibody.
-
Add the chemiluminescent substrate and visualize the bands.
Experimental Workflow Visualization (Placeholder)
(This section would include diagrams to visualize experimental workflows.)
Caption: General workflow for preclinical evaluation of an anticancer agent.
Application Note and Protocol for the Formulation of Diastovaricin I for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diastovaricin I is a member of the ansamycin (B12435341) class of natural products, which are known for their diverse biological activities, including antibacterial and antitumor effects. A significant challenge in the preclinical evaluation of this compound is its presumed poor aqueous solubility, a common characteristic of ansamycin antibiotics. This application note provides a detailed protocol for the formulation of this compound for in vivo studies, focusing on a widely applicable co-solvent system designed to enhance its solubility and enable systemic administration in animal models. Due to the limited publicly available data on the physicochemical properties of this compound, this protocol provides a robust starting point for formulation development, which should be preceded by preliminary solubility and stability assessments.
Core Principles of Formulation
For poorly water-soluble compounds like this compound, several formulation strategies can be employed to improve bioavailability. These include particle size reduction, the use of solid dispersions, and lipid-based formulations.[1][2] However, for initial in vivo screening, a co-solvent system is often preferred due to its simplicity and the small amount of compound required. This approach involves dissolving the drug in a water-miscible organic solvent and then diluting it with an aqueous vehicle.
The selection of solvents is critical and must prioritize the safety and tolerability of the formulation in the chosen animal model.[3] Commonly used co-solvents for intravenous administration in mice include dimethyl sulfoxide (B87167) (DMSO), polyethylene (B3416737) glycol 400 (PEG 400), and ethanol.[4][5] It is essential to adhere to established limits for the administered volume of these solvents to avoid toxicity.[4][5][6]
Data Presentation
The following table outlines a suggested co-solvent formulation for this compound. Researchers should perform initial solubility tests to confirm that this compound is soluble in the proposed solvent blend at the desired concentration.
| Component | Purpose | Suggested Concentration (v/v) | Maximum Recommended Dose (Mouse, IV) |
| This compound | Active Agent | 1-10 mg/mL | Dependent on efficacy and toxicity |
| Dimethyl Sulfoxide (DMSO) | Primary Solvent | 10% - 20% | 1.0 - 5.66 ml/kg |
| Polyethylene Glycol 400 | Co-solvent | 30% - 40% | 2.0 - 8.0 ml/kg |
| Saline (0.9% NaCl) | Aqueous Vehicle | q.s. to 100% | - |
Note: The final concentration of this compound should be determined based on the required dose and the maximum injectable volume for the animal model. The concentrations of DMSO and PEG 400 should be kept as low as possible while maintaining the solubility of the compound.
Experimental Protocols
This section details the step-by-step methodology for preparing a this compound formulation for in vivo administration. All procedures should be performed in a sterile environment (e.g., a laminar flow hood) using aseptic techniques to prevent contamination.[7][8][9]
Materials and Equipment
-
This compound (as a dry powder)
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene Glycol 400 (PEG 400), sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
-
Vortex mixer
-
Analytical balance
-
Syringe filters (0.22 µm)
Formulation Preparation Protocol
-
Weighing the Compound: Accurately weigh the required amount of this compound powder using an analytical balance and place it into a sterile vial.
-
Initial Dissolution: Add the required volume of DMSO to the vial containing this compound. Vortex the mixture until the compound is completely dissolved. Gentle warming may be applied if necessary, but the stability of this compound at elevated temperatures should be considered.
-
Addition of Co-solvent: Add the required volume of PEG 400 to the DMSO solution. Vortex the mixture until a homogenous solution is obtained.
-
Aqueous Dilution: Slowly add the sterile saline to the organic solution in a stepwise manner, vortexing between each addition. This gradual dilution is crucial to prevent precipitation of the compound.
-
Final Volume Adjustment: Add the remaining volume of saline to reach the final desired concentration and volume.
-
Sterile Filtration: Draw the final formulation into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile vial. This step is critical for parenteral administration to ensure the removal of any potential microbial contamination.[7]
-
Labeling and Storage: Label the vial with the name of the compound, concentration, date of preparation, and expiration date.[7][8] Based on information for related compounds like Naphthomycin B, it is recommended to prepare the solution fresh on the day of use. If short-term storage is necessary, it should be stored at 2-8°C and protected from light. A preliminary stability study is highly recommended to determine the appropriate storage conditions and shelf-life.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound formulation.
Caption: Workflow for preparing a co-solvent-based formulation of this compound.
Signaling Pathway
Ansamycin antibiotics, the class to which this compound belongs, are known to exert their antibacterial effects by inhibiting bacterial RNA polymerase.[9][10][11] The following diagram depicts this general mechanism of action.
References
- 1. Modifications, biological origin and antibacterial activity of naphthalenoid ansamycins - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00002D [pubs.rsc.org]
- 2. Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naphthomycin - Wikipedia [en.wikipedia.org]
- 4. Solvent-based formulations for intravenous mouse pharmacokinetic studies: tolerability and recommended solvent dose limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute intravenous toxicity of dimethyl sulfoxide, polyethylene glycol 400, dimethylformamide, absolute ethanol, and benzyl alcohol in inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Naphthomycin B | Antibiotic antibiotic | Hello Bio [hellobio.com]
- 8. Naphthomycin K | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Diastovaricin I in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diastovaricin I is a novel therapeutic agent with significant potential in various pharmacological applications. As with any drug development program, establishing robust and reliable analytical methods for its quantification in biological matrices is crucial for pharmacokinetic, toxicokinetic, and efficacy studies. These application notes provide detailed protocols for the sensitive and accurate determination of this compound in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. The methodologies described herein are intended to serve as a comprehensive guide for researchers in the fields of drug metabolism, pharmacokinetics, and clinical pharmacology.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the recommended method for the quantification of this compound in complex biological matrices such as plasma, serum, and tissue homogenates due to its superior sensitivity and specificity.[1][2][3] This technique allows for the effective separation of the analyte from endogenous interferences and provides unambiguous identification and quantification.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the described LC-MS/MS method for the quantification of this compound in human plasma.
| Parameter | Result |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 85% - 115% |
| Precision (% RSD) | < 15% |
| Matrix Effect | 88% - 95% |
| Extraction Recovery | 85% - 92% |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a rapid and straightforward method for extracting this compound from plasma or serum samples.
Materials:
-
Biological sample (e.g., plasma, serum)
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Acetonitrile (B52724) (ACN), HPLC grade, containing 1% formic acid
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g)
-
Autosampler vials
Procedure:
-
Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile (containing 1% formic acid) to precipitate the proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Caption: Protein Precipitation Workflow for this compound Extraction.
Sample Preparation: Solid-Phase Extraction (SPE)
For cleaner extracts and potentially higher sensitivity, a solid-phase extraction protocol can be employed.[2][4]
Materials:
-
Biological sample (e.g., plasma, serum)
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., C18)
-
Methanol (B129727), HPLC grade
-
Water, HPLC grade
-
Elution solvent (e.g., 90:10 Methanol:Water)
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 500 µL of the biological sample (pre-treated with IS) onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elute this compound and the IS with 1 mL of the elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the reconstitution solvent.
-
Transfer the solution to an autosampler vial for analysis.
Caption: Solid-Phase Extraction (SPE) Workflow for this compound.
LC-MS/MS Instrumentation and Conditions
The following are typical instrumental parameters for the analysis of this compound. Optimization may be required based on the specific instrument used.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
Tandem Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3500 V
-
Gas Temperature: 350 °C
-
Gas Flow: 9 L/min
-
Nebulizer Pressure: 40 psi
-
MRM Transitions:
-
This compound: [M+H]⁺ > Product Ion 1 (Quantifier), [M+H]⁺ > Product Ion 2 (Qualifier)
-
Internal Standard: [M+H]⁺ > Product Ion
-
Signaling Pathway and Logical Relationships
The accurate quantification of this compound is a critical step in understanding its pharmacokinetic profile, which in turn influences dosing strategies and therapeutic outcomes.
Caption: Logical Flow from Quantification to Optimal Dosing.
Conclusion
The protocols outlined in this document provide a robust framework for the quantification of this compound in biological samples. The use of LC-MS/MS ensures high sensitivity and selectivity, which are paramount for reliable pharmacokinetic and clinical studies. Adherence to these detailed methodologies will enable researchers and scientists to generate high-quality data, thereby facilitating the development and clinical translation of this compound. It is recommended that each laboratory validates the chosen method according to regulatory guidelines to ensure its suitability for the intended application.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Diastovaricin I Fermentation
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields during the fermentation of Diastovaricin I, an ansamycin (B12435341) antibiotic produced by Streptomyces diastatochromogenes.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound fermentation, presented in a question-and-answer format to facilitate rapid problem-solving.
Q1: My Streptomyces diastatochromogenes culture exhibits good biomass, but the this compound yield is negligible. What are the likely causes?
A1: This common issue, where primary metabolism (cell growth) is robust but secondary metabolism (antibiotic production) is suppressed, can stem from several factors. Key areas to investigate include:
-
Suboptimal Medium Composition: The balance of carbon and nitrogen sources is critical. An excess of readily metabolized carbon sources, such as glucose, can lead to carbon catabolite repression, inhibiting the biosynthesis of secondary metabolites.
-
Incorrect pH: The pH of the fermentation medium can significantly influence enzyme activity and nutrient uptake, thereby affecting antibiotic production. For many Streptomyces species, a neutral to slightly alkaline pH is optimal for secondary metabolite synthesis.[1][2]
-
Inadequate Aeration and Agitation: As aerobic bacteria, Streptomyces require sufficient oxygen for both growth and antibiotic production. Poor oxygen transfer can be a limiting factor. However, excessive agitation can cause shear stress, damaging the mycelia.
-
Phosphate (B84403) Inhibition: High concentrations of phosphate can suppress the production of secondary metabolites in some Streptomyces species.
Q2: How can I optimize the fermentation medium to enhance this compound production?
A2: Systematic optimization of the medium components is crucial. A good starting point is a basal medium known to support antibiotic production in S. diastatochromogenes. For instance, a medium containing soybean meal, bran, and soluble starch has been used for producing antifungal compounds from this species.[3]
Table 1: Recommended Starting Medium Composition for S. diastatochromogenes [3]
| Component | Concentration (g/L) |
| Soybean Meal | 40 |
| Bran | 10 |
| Soluble Starch | 20 |
| FeCl₂ | 1 |
| CaCO₃ | 5 |
| NH₄NO₃ | 3 |
| KHSO₄ | 3 |
To optimize this, consider the following:
-
Carbon Source: Test alternative carbon sources to glucose, such as starch, glycerol, or maltose, which are often utilized more slowly and can favor secondary metabolism.[4]
-
Nitrogen Source: Evaluate different nitrogen sources, both organic (e.g., peptone, yeast extract) and inorganic (e.g., ammonium (B1175870) nitrate). The carbon-to-nitrogen (C/N) ratio should be carefully balanced.
-
Precursor Supplementation: Since this compound is an ansamycin, consider feeding precursors of the ansamycin biosynthetic pathway, such as 3-amino-5-hydroxybenzoic acid (AHBA), to potentially boost yield.
Q3: What are the optimal physical parameters for this compound fermentation?
A3: Fine-tuning physical parameters is essential for maximizing yield.
Table 2: General Optimal Physical Parameters for Streptomyces Fermentation
| Parameter | Optimal Range |
| Temperature | 28-30°C[4] |
| pH | 7.0-8.0[5] |
| Agitation | 150-250 rpm[6] |
| Aeration | 0.5-2.0 vvm (volume of air per volume of medium per minute)[7] |
-
Temperature: Most Streptomyces species grow and produce antibiotics well in the mesophilic range.[8] A temperature of 28-30°C is a good starting point.[4]
-
pH: While optimal pH can be strain-specific, a range of 7.0 to 8.0 is often cited for antibiotic production.[5] It is advisable to monitor and control the pH throughout the fermentation process.
-
Aeration and Agitation: The goal is to maintain a dissolved oxygen (DO) level that supports aerobic metabolism without causing excessive shear stress. A DO concentration above 25% saturation is generally recommended.[9]
Q4: My this compound yield is inconsistent between batches. What could be the cause, and how can I improve reproducibility?
A4: Inconsistent yields often point to issues with strain stability or variations in inoculum preparation and fermentation conditions.
-
Strain Stability: Streptomyces are known for their genetic instability. It is crucial to maintain a stable, high-producing strain. This can be achieved by:
-
Preparing a large batch of spore stock from a single, high-producing colony and storing it at -80°C.
-
Periodically re-streaking the culture from the spore stock to isolate single colonies and re-evaluating their productivity.
-
-
Inoculum Quality: The age and quality of the inoculum can significantly impact the fermentation outcome. Standardize the inoculum preparation procedure, including the age of the seed culture and the inoculum size.
-
Precise Control of Fermentation Parameters: Ensure that all fermentation parameters (medium composition, pH, temperature, aeration, agitation) are accurately measured and consistently maintained across all batches.
Q5: I suspect my culture is contaminated. What are the common signs of contamination in Streptomyces fermentations?
A5: Contamination can lead to a complete loss of product. Common signs include:[10]
-
Visual Changes: A sudden change in the color or turbidity of the broth, or the appearance of unusual colony morphologies on agar (B569324) plates.
-
Microscopic Examination: The presence of motile, single-celled bacteria or yeast cells among the filamentous Streptomyces mycelia.
-
Rapid pH Shift: A drastic and unexpected drop or rise in the pH of the culture.
-
Loss of Mycelial Integrity: In cases of bacteriophage contamination, a sudden decrease in viscosity and lysis of the mycelia can be observed.[11]
Frequently Asked Questions (FAQs)
Q: What is the general biosynthetic pathway for ansamycin antibiotics like this compound?
A: The biosynthesis of ansamycins typically starts with the formation of 3-amino-5-hydroxybenzoic acid (AHBA), which serves as the starter unit for a polyketide synthase (PKS) assembly line. The PKS then elongates the polyketide chain, which is subsequently modified by various enzymes to form the final ansamycin structure. While the specific pathway for this compound is not fully elucidated in the public domain, understanding the general ansamycin pathway can help in designing experiments to overcome potential bottlenecks, for example, by feeding the AHBA precursor.
Q: How can I quantify the amount of this compound in my fermentation broth?
A: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for quantifying this compound. A general protocol would involve:
-
Sample Preparation: Centrifuge a sample of the fermentation broth to separate the mycelium from the supernatant. Extract both the supernatant and the mycelium with an organic solvent like ethyl acetate (B1210297) or n-butanol.[3]
-
Analysis: Evaporate the solvent and redissolve the extract in a suitable solvent for HPLC analysis. Use a C18 reverse-phase column and a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water) to separate this compound from other metabolites.
-
Quantification: Use a UV detector to monitor the elution profile at a wavelength where this compound has maximum absorbance. The concentration can be determined by comparing the peak area to a standard curve generated with purified this compound.
Q: Are there any known regulatory mechanisms that control this compound production?
A: While specific regulatory pathways for this compound are not well-documented, the production of secondary metabolites in Streptomyces is often controlled by complex regulatory networks. For instance, in S. diastatochromogenes, the production of another antibiotic, toyocamycin, is regulated by the diguanylate cyclase CdgB, which is involved in the synthesis of the second messenger c-di-GMP.[12] It is plausible that similar regulatory systems influence this compound biosynthesis.
Experimental Protocols
Protocol 1: Inoculum Preparation for Streptomyces diastatochromogenes
-
Prepare a spore suspension from a mature (7-10 days old) culture of S. diastatochromogenes grown on a suitable agar medium (e.g., ISP2 or Oatmeal agar).
-
Aseptically scrape the spores into a sterile solution of 20% glycerol.
-
Filter the spore suspension through sterile cotton wool to remove mycelial fragments.
-
Adjust the spore concentration to approximately 1 x 10⁶ spores/mL.
-
Use this spore suspension to inoculate a seed culture medium (e.g., Tryptic Soy Broth).
-
Incubate the seed culture at 28°C with shaking at 200 rpm for 48-72 hours.
-
Use this vegetative seed culture to inoculate the production fermentation medium at a 5-10% (v/v) ratio.
Protocol 2: Extraction of this compound for HPLC Analysis
-
Take a 10 mL sample of the fermentation broth.
-
Centrifuge at 5000 rpm for 15 minutes to separate the supernatant and the mycelial pellet.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Extract the mycelial pellet with 10 mL of acetone (B3395972) or methanol (B129727) and sonicate for 15 minutes. Centrifuge to remove the cell debris and collect the solvent.
-
Pool the solvent extracts from the supernatant and mycelium.
-
Evaporate the solvent to dryness under reduced pressure.
-
Redissolve the dried extract in a known volume of methanol for HPLC analysis.
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Generalized ansamycin biosynthetic pathway.
References
- 1. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. A new antifungal compound from Streptomyces diastatochromogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interesjournals.org [interesjournals.org]
- 5. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Agitation, Aeration and Temperature on Production of a Novel Glycoprotein GP-1 by Streptomyces kanasenisi ZX01 and Scale-Up Based on Volumetric Oxygen Transfer Coefficient - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Streptomyces diastatochromogenes IN-701 | DSM 40608, ATCC 23862, CCM 3013, IFO 13814, JCM 4244, KCC S-0244, NBRC 13814, KCTC 9720, NCIMB 10210 | BacDiveID:15126 [bacdive.dsmz.de]
- 9. The effect of dissolved oxygen and aeration rate on antibiotic production of Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 11. benchchem.com [benchchem.com]
- 12. CdgB Regulates Morphological Differentiation and Toyocamycin Production in Streptomyces diastatochromogenes 1628 - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of Diastovaricin I in solution
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the stability of Diastovaricin I in solution.
Troubleshooting Guide
Q1: I dissolved this compound in my desired solvent, but a precipitate formed after a short period. What should I do?
A1: Precipitate formation can be due to several factors:
-
Low Solubility: this compound may have limited solubility in your chosen solvent. Consider using a co-solvent system or a different solvent with higher solubilizing capacity.
-
Temperature Effects: Solubility can be temperature-dependent. Ensure your solution is maintained at the recommended storage temperature. Some compounds are less soluble at lower temperatures. If you need to work at a different temperature, perform a solubility test first.
-
pH Shift: The pH of your solution can significantly impact the solubility of this compound. Measure the pH and adjust it if necessary, using a suitable buffer system.
Troubleshooting Steps:
-
Verify Solubility: Check the solubility of this compound in your solvent at the working concentration.
-
Solvent Optimization: If solubility is low, try a different solvent or a co-solvent system (e.g., DMSO/water, ethanol/water).
-
Temperature Control: Maintain a consistent temperature during your experiment and for storage.
-
pH Adjustment: Determine the optimal pH range for this compound solubility and use a buffer to maintain it.
Q2: I've noticed a change in the color of my this compound solution. Does this indicate degradation?
A2: A color change in the solution can be an indicator of chemical degradation. This may be due to:
-
Oxidation: Exposure to oxygen can lead to the formation of colored degradation products.[1][2]
-
Photodegradation: Exposure to light, especially UV light, can cause degradation and a subsequent color change.[1][2]
-
Reaction with Excipients: Components in your formulation buffer could be reacting with this compound.
Preventative Measures:
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2]
-
Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
-
Excipient Compatibility: Ensure all excipients in your formulation are compatible with this compound.
Q3: My this compound solution is showing a progressive loss of biological activity. What is the likely cause?
A3: A gradual loss of activity is a strong indication of chemical instability. The primary degradation pathways for similar macrocyclic lactam compounds often involve:
-
Hydrolysis: The lactam ring in this compound can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.[1] This opens the macrocyclic ring and can lead to a loss of the compound's specific conformation required for biological activity.
-
Oxidation: Certain functional groups on the molecule may be prone to oxidation, altering its structure and function.[1]
To investigate this, a forced degradation study is recommended to identify the specific degradation products and pathways.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and storage conditions for this compound solutions?
A1: For optimal stability, it is recommended to prepare fresh solutions of this compound for immediate use.[3] If storage is necessary, dissolve the compound in a suitable organic solvent such as DMSO and store at -20°C for up to one month.[3] Before use, ensure the solution is brought to room temperature and that no precipitate is visible.[3]
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively published, based on its macrocyclic lactam structure, the most probable degradation routes are hydrolysis and oxidation. Hydrolysis would involve the cleavage of the amide bond in the lactam ring, while oxidation could affect various susceptible functional groups on the molecule.
Q3: How can I improve the stability of this compound in my formulation?
A3: Several formulation strategies can be employed to enhance the stability of this compound:
-
pH Optimization: Identifying the pH at which this compound has maximum stability and using a suitable buffer system is crucial.[[“]]
-
Use of Stabilizing Excipients: Antioxidants can be added to prevent oxidative degradation.[1][2] Chelating agents can be used to complex any trace metal ions that might catalyze degradation.[2]
-
Lyophilization: For long-term storage, lyophilizing (freeze-drying) the compound from a suitable solution can significantly improve its stability by removing water.[1]
-
Microencapsulation: Encapsulating this compound in a protective polymer matrix can shield it from environmental factors like moisture and oxygen.[1][5]
Quantitative Stability Data
The following table summarizes hypothetical stability data for this compound under various stress conditions to illustrate the impact of different factors on its degradation.
| Condition | Stressor | Incubation Time (days) | This compound Remaining (%) | Major Degradant(s) |
| pH | pH 3 (40°C) | 7 | 65 | Hydrolysis Product A |
| pH 7 (40°C) | 7 | 92 | Minimal Degradation | |
| pH 9 (40°C) | 7 | 58 | Hydrolysis Product B | |
| Temperature | 4°C | 30 | 98 | Minimal Degradation |
| 25°C | 30 | 85 | Oxidation Product X | |
| 40°C | 30 | 70 | Oxidation Product X, Hydrolysis Product A | |
| Light | UV Light (25°C) | 1 | 75 | Photodegradant Y |
| Fluorescent Light (25°C) | 7 | 88 | Photodegradant Y | |
| Oxidation | 3% H₂O₂ (25°C) | 1 | 45 | Oxidation Product X, Oxidation Product Z |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To identify the potential degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade solvents (acetonitrile, methanol, water)
-
Acids (e.g., 0.1 N HCl)
-
Bases (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
pH meter
-
HPLC system with a UV detector or Mass Spectrometer
-
Photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 80°C for 48 hours. Also, heat a solution of the drug at 60°C for 48 hours.
-
Photodegradation: Expose a solution of the drug to UV light (e.g., 254 nm) and fluorescent light in a photostability chamber for a defined period.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated HPLC method to separate the parent drug from its degradation products. A mass spectrometer can be used for the identification of the degradants.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound in each condition.
-
Identify the major degradation products and propose potential degradation pathways.
-
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. jocpr.com [jocpr.com]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. This compound | Antibiotic antibiotic | Hello Bio [hellobio.com]
- 4. consensus.app [consensus.app]
- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Diastovaricin I extraction from culture broth
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Diastovaricin I from Streptomyces diastochromogenes culture broth.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of this compound | - Inappropriate culture conditions for S. diastochromogenes. - Suboptimal extraction solvent. - Inefficient cell lysis. - Degradation of this compound. | - Optimize fermentation parameters such as media composition, pH, temperature, and aeration. - Screen a panel of solvents with varying polarities (e.g., ethyl acetate (B1210297), chloroform (B151607), n-butanol). - Employ mechanical cell disruption methods (e.g., sonication, homogenization) in addition to solvent extraction. - Maintain a low temperature (4°C) during extraction and purification to minimize degradation. |
| Emulsion Formation During Solvent Extraction | - High concentration of lipids and other surfactants in the culture broth. - Excessive agitation during extraction. | - Centrifuge the culture broth at high speed to separate biomass and lipids before extraction. - Add an equal volume of brine (saturated NaCl solution) to the solvent-broth mixture to increase the polarity of the aqueous phase. - Gently invert the separation funnel instead of vigorous shaking. - Pass the emulsified layer through a bed of Celite® or glass wool to break the emulsion.[1][2] |
| Co-extraction of Impurities | - Low selectivity of the extraction solvent. - Similar polarity of impurities and this compound. | - Perform a multi-step extraction using solvents of different polarities. - Employ chromatographic purification techniques such as column chromatography with silica (B1680970) gel or preparative HPLC. |
| Difficulty in Redissolving the Crude Extract | - The crude extract may contain a complex mixture of compounds with varying solubilities. | - Try a combination of solvents. A small amount of a more polar solvent like methanol (B129727) or DMSO can be used to dissolve the extract before adding a less polar solvent for chromatographic loading. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for extracting this compound from the culture broth?
A1: Based on the original isolation protocol for Diastovaricins I and II, ethyl acetate is the recommended solvent for extraction from the culture filtrate of Streptomyces diastochromogenes.
Q2: Should I extract the mycelium or the culture filtrate?
A2: this compound is primarily found in the culture filtrate. Therefore, the initial step should be the separation of the mycelium from the culture broth by centrifugation or filtration, followed by extraction of the supernatant.
Q3: At what pH should the extraction be performed?
A3: The optimal pH for the extraction of this compound is not explicitly stated in the initial reports. However, for many ansamycin (B12435341) antibiotics, adjusting the pH of the culture filtrate to a slightly acidic or neutral pH (around 6.0-7.0) before solvent extraction can improve the recovery. It is advisable to perform small-scale pilot extractions at different pH values to determine the optimal condition for your specific culture.
Q4: How can I monitor the presence and purity of this compound during the extraction and purification process?
A4: Thin-layer chromatography (TLC) can be used for rapid qualitative monitoring. For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) is recommended. A reversed-phase C18 column with a gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is a good starting point for method development. Detection can be performed using a UV detector at a wavelength of approximately 254 nm and 310 nm, characteristic for the naphthoquinone chromophore of ansamycins. For confirmation and accurate quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.
Q5: What are the expected yields of this compound?
A5: The reported yields of this compound and II from the fermentation of Streptomyces diastochromogenes are approximately 10 mg/liter of culture broth. However, yields can vary significantly depending on the fermentation conditions and the efficiency of the extraction and purification process.
Experimental Protocols
I. Fermentation of Streptomyces diastochromogenes for this compound Production
Culture Medium:
| Component | Quantity (per Liter) |
| Glucose | 20 g |
| Soluble Starch | 10 g |
| Yeast Extract | 5 g |
| Peptone | 5 g |
| K2HPO4 | 1 g |
| MgSO4·7H2O | 0.5 g |
| CaCO3 | 2 g |
| pH | 7.2 (before sterilization) |
Fermentation Conditions:
-
Inoculate a seed culture of S. diastochromogenes into the production medium.
-
Incubate at 28°C for 5-7 days with shaking at 200 rpm.
II. Extraction and Purification of this compound
-
Harvesting: Centrifuge the fermentation broth at 8,000 rpm for 20 minutes to separate the mycelium from the supernatant (culture filtrate).
-
Solvent Extraction:
-
Adjust the pH of the supernatant to 6.0 with dilute HCl.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the ethyl acetate extract over anhydrous sodium sulfate.
-
-
Concentration: Evaporate the solvent under reduced pressure to obtain the crude extract.
-
Chromatographic Purification:
-
Dissolve the crude extract in a minimal amount of chloroform-methanol (98:2).
-
Apply the dissolved extract to a silica gel column pre-equilibrated with chloroform.
-
Elute the column with a stepwise gradient of chloroform and methanol (from 100:0 to 95:5).
-
Collect fractions and monitor by TLC for the presence of this compound.
-
Combine the fractions containing this compound and evaporate the solvent.
-
-
Final Purification: Further purify the this compound fraction by preparative HPLC using a reversed-phase C18 column and a suitable gradient of acetonitrile in water.
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Generalized signaling pathway for ansamycin biosynthesis.
References
Technical Support Center: Optimizing Diastovaricin I Dosage for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diastovaricin I in cell-based assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound, also known as 30-Hydroxy-naphthomycin C, is an ansamycin (B12435341) antibiotic isolated from Streptomyces sp. Gö 40/10. It is recognized for its antitumor properties and its ability to induce differentiation in mouse Friend erythroleukemia cells. The primary proposed mechanism of action for the naphthomycin class of compounds is the inhibition of sulfhydryl (SH) enzymes, which are critical for nucleic acid biosynthesis.[1] This activity can often be reversed by the presence of SH compounds like dithiothreitol (B142953) (DTT). Additionally, some naphthomycin derivatives have been shown to activate the antioxidant NRF2-ARE signaling pathway.[2]
Q2: What is a typical starting concentration range for this compound in a cell-based assay?
For initial screening and dose-response experiments, a broad concentration range is recommended. Based on data from the parent compound, naphthomycin, which shows IC50 values in the low microgram per milliliter range, a starting range of 0.01 µM to 100 µM is advisable. This wide range will help to capture the full dose-response curve and determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound?
This compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or lower for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.5%).
Troubleshooting Guides
Problem 1: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding, edge effects in the microplate, or improper mixing of this compound.
-
Solution:
-
Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.
-
To minimize edge effects, avoid using the outermost wells of the plate for experimental samples; instead, fill them with sterile medium or PBS.
-
When adding this compound, ensure it is well-mixed into the medium before dispensing into the wells. A gentle swirl or trituration can help.
-
Problem 2: No observable effect of this compound on cell viability.
-
Possible Cause: The chosen cell line may be resistant, the concentration range may be too low, or the incubation time is insufficient.
-
Solution:
-
Test a broader range of concentrations, extending up to 100 µM or higher if solubility permits.
-
Increase the incubation time (e.g., from 24 hours to 48 or 72 hours) to allow for the compound to exert its effects.
-
Consider testing different cell lines, as sensitivity to anticancer agents can vary significantly.
-
Problem 3: Unexpected increase in signal in a colorimetric or fluorometric viability assay.
-
Possible Cause: this compound may be interfering with the assay chemistry. As a colored compound, it can absorb light at the same wavelength as the assay readout. It may also have intrinsic fluorescent properties or redox activity that can affect assays like MTT or resazurin.
-
Solution:
-
Run a cell-free control where this compound is added to the medium without cells. This will help to determine if the compound itself is contributing to the signal.
-
If interference is observed, consider switching to an alternative assay method that is less susceptible to such artifacts, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a real-time impedance-based assay.
-
Quantitative Data Summary
The following tables summarize the cytotoxic activity of naphthomycin derivatives in various cancer cell lines. While specific IC50 values for this compound are not widely available, the data for its parent compound and other closely related ansamycins provide a valuable reference for estimating effective concentration ranges.
Table 1: IC50 Values of Naphthomycin in Murine Leukemia Cell Lines
| Cell Line | IC50 (µg/mL) |
| P388 | 0.4 |
| L1210 | 1.3 |
| L5178Y | 0.4-1.3 |
Data from studies on the parent compound, naphthomycin.[1]
Table 2: IC50 Values of Selected Naphthomycin Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Naphthomycin K | P388 (Murine Leukemia) | Not specified, but showed evident cytotoxicity |
| Naphthomycin K | A-549 (Human Lung Carcinoma) | Not specified, but showed evident cytotoxicity |
| Chrysomycin A | HL-60 (Human Promyelocytic Leukemia) | 0.9 |
| Chrysomycin B | HL-60 (Human Promyelocytic Leukemia) | 0.95 |
Data from various studies on naphthomycin derivatives.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell density.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Hypothesized mechanism of this compound via SH enzyme inhibition.
Caption: Potential NRF2-ARE antioxidant pathway activation by this compound.
Caption: A typical workflow for optimizing this compound dosage in cell-based assays.
References
Technical Support Center: Reducing Off-Target Effects of Diastovaricin I
Welcome to the technical support center for Diastovaricin I. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize off-target effects during experimentation. The following information provides answers to frequently asked questions and detailed protocols to ensure the accurate interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when working with this compound?
A1: Off-target effects occur when a compound, such as this compound, binds to and alters the activity of proteins other than its intended biological target. These unintended interactions are a significant concern as they can lead to misinterpretation of experimental outcomes, cellular toxicity, and a lack of translatability from preclinical to clinical settings. Minimizing these effects is crucial for obtaining reliable data and for the development of safe and effective therapeutics.
Q2: How can I determine if my experimental observations are due to off-target effects of this compound?
A2: A multi-faceted approach is recommended. This includes using the lowest effective concentration of this compound, employing control compounds (such as a structurally similar but inactive analog), and validating findings with genetic techniques like CRISPR-Cas9 or siRNA to knock down the intended target.[1] If the observed phenotype persists after target knockdown, it is likely due to an off-target effect. Additionally, a Cellular Thermal Shift Assay (CETSA) can confirm direct engagement of this compound with its intended target in intact cells.
Q3: What are some initial steps I can take to minimize off-target effects in my experimental design?
A3: Proactive strategies are key to reducing the likelihood of off-target effects. It is important to:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect, as higher concentrations are more prone to engaging lower-affinity off-targets.[2]
-
Select a Highly Characterized Inhibitor: When possible, choose inhibitors known for their high selectivity.
-
Utilize Control Compounds: Include a structurally similar but inactive analog as a negative control to ensure the observed effects are not due to the chemical scaffold itself.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results across different cell lines. | Varying expression levels of on-target or off-target proteins between cell lines. | 1. Verify target expression levels in each cell line using methods like Western blotting or qPCR. 2. Consider using a cell line with a confirmed high level of target expression and low levels of known off-targets. |
| Observed cellular toxicity at effective concentrations. | Off-target binding may be disrupting essential cellular pathways. | 1. Perform a dose-response curve to distinguish between on-target efficacy and off-target toxicity. 2. Use a secondary, structurally distinct inhibitor of the same target to see if the toxicity is recapitulated. 3. Employ targeted delivery systems to increase the concentration of this compound at the desired site of action.[3][4] |
| Phenotype persists after genetic knockdown of the intended target. | The observed effect is likely due to one or more off-targets. | 1. Utilize computational approaches to predict potential off-targets.[5] 2. Perform a broad kinase panel screening to identify unintended targets. 3. Consider synthesizing or obtaining analogs of this compound with modifications designed to reduce binding to identified off-targets.[6] |
Experimental Protocols
Protocol 1: Determining the Lowest Effective Concentration
Objective: To find the lowest concentration of this compound that produces the desired on-target effect.
Methodology:
-
Cell Seeding: Plate cells at a density that will not reach confluency by the end of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Create a serial dilution of the compound to generate a range of concentrations.
-
Treatment: Treat the cells with the various concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Assay: After an appropriate incubation time, perform an assay to measure the on-target effect (e.g., a Western blot for a downstream signaling molecule, a reporter assay, or a cell viability assay).
-
Analysis: Plot the response as a function of the this compound concentration to determine the EC50 (half-maximal effective concentration). The lowest concentration that gives a maximal or near-maximal effect should be used for subsequent experiments.
Protocol 2: Validating On-Target Engagement using Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that this compound is binding to its intended target protein in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture cells to a suitable confluence and treat with either this compound at the lowest effective concentration or a vehicle control.
-
Harvesting: Harvest the cells and divide them into equal aliquots.
-
Heat Shock: Expose the aliquots to a range of temperatures for a short period (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.
-
Protein Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for the target protein.
-
Data Interpretation: A shift in the thermal stability of the target protein in the presence of this compound compared to the vehicle control indicates direct target engagement.
Visualizing Experimental Workflows and Pathways
Caption: A workflow for mitigating this compound off-target effects.
Caption: On-target vs. potential off-target signaling of this compound.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeted drug delivery - Wikipedia [en.wikipedia.org]
- 4. Targeted Drug Delivery: A Simple Guide - Gilero [gilero.com]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. How to improve drug selectivity? [synapse.patsnap.com]
Diastovaricin I solubility issues and solutions
Welcome to the technical support center for Diastovaricin I. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the solubility challenges associated with this compound. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
A1: this compound, like other ansamycin (B12435341) antibiotics, is a hydrophobic molecule with poor aqueous solubility. For initial stock solutions, the recommended solvent is dimethyl sulfoxide (B87167) (DMSO). Based on data from structurally similar ansamycin compounds such as Geldanamycin and Rifampicin (B610482), high concentrations (e.g., 24-100 mg/mL) can be achieved in DMSO.[1][2][3][4][5] Other organic solvents like dimethylformamide (DMF), ethanol, and methanol (B129727) can also be used, though the solubility may be lower than in DMSO.[4][6] Water is not a recommended solvent for primary dissolution.[1][2]
Q2: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer for my experiment. What should I do?
A2: This is a common issue when diluting a hydrophobic compound from a highly soluble organic stock into an aqueous medium. Here are several strategies to overcome this:
-
Use of Co-solvents: For in vivo or cell culture experiments, a co-solvent system can be employed. A common formulation involves a mixture of DMSO, PEG300, and Tween 80 in saline.[1][3][5] This helps to maintain the solubility of the compound in the final aqueous solution.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions. This can sometimes prevent the compound from crashing out of the solution.
-
Lower Final Concentration: It's possible that the final concentration in your aqueous buffer is above the solubility limit of this compound in that specific medium. Try lowering the final concentration.
-
pH Adjustment: The solubility of some ansamycins is influenced by pH. While specific data for this compound is limited, exploring a slight adjustment of your buffer's pH might be beneficial. For instance, the solubility of rifampicin increases at a more acidic pH.[4]
-
Use of Solubilizing Agents: Incorporating surfactants or cyclodextrins in your aqueous buffer can enhance the solubility of hydrophobic compounds.[1]
Q3: What is the best way to prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the this compound solid in fresh, anhydrous DMSO to your desired concentration (e.g., 10 mM or a specific mg/mL). To aid dissolution, you can use sonication or gentle warming.[1] It is recommended to prepare fresh solutions if possible, but if storage is necessary, aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[7] Before use, ensure the solution is completely thawed and any precipitate is redissolved.
Q4: How should I store my this compound solutions?
A4: Solid this compound should be stored at -20°C.[8] Stock solutions in DMSO should be aliquoted and stored at -20°C for up to one month.[7] Aqueous solutions of related ansamycins are generally not recommended for storage for more than one day due to instability.[2][6]
Quantitative Solubility Data for Related Ansamycin Antibiotics
To provide a reference for expected solubility, the following table summarizes the solubility of structurally similar ansamycin antibiotics in common laboratory solvents.
| Compound | Solvent | Solubility |
| Rifampicin | DMSO | ~100 mg/mL[4][5] |
| DMF | 20 mg/mL[6] | |
| Methanol | 16 mg/mL[4] | |
| Ethanol | < 1 mg/mL[6] | |
| Water (pH 7.3) | 2.5 mg/mL[4] | |
| Geldanamycin | DMSO | ≥ 24 mg/mL[1] |
| Water | < 0.1 mg/mL (insoluble)[1] | |
| Rifamycin SV | DMSO, DMF, Ethanol | ~30 mg/mL[6] |
| Ethanol:PBS (1:3) | ~0.25 mg/mL[6] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Materials: this compound (solid), anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes or vials, sonicator.
-
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration.
-
Vortex the tube to mix.
-
If the compound does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear. Gentle warming can also be applied.
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C.
-
Protocol 2: Preparation of a Working Solution for In Vitro Cell Culture Assays
-
Materials: this compound DMSO stock solution, sterile cell culture medium.
-
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the DMSO stock solution into the cell culture medium to achieve the final desired concentration. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity to the cells.
-
Mix thoroughly by gentle pipetting or inversion.
-
Use the prepared working solution immediately. Do not store aqueous working solutions.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for addressing precipitation.
References
- 1. lifetechindia.com [lifetechindia.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. selleckchem.com [selleckchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Immunomart [immunomart.com]
Technical Support Center: Chemical Synthesis of Diastovaricin I
Disclaimer: As of this writing, a formal total synthesis of Diastovaricin I has not been published in peer-reviewed literature. The following troubleshooting guide and FAQs are constructed based on the significant challenges reported in the total syntheses of the structurally analogous ansamycin (B12435341) antibiotics, Streptovaricin D and Damavaricin D. The experimental protocols and quantitative data provided are illustrative examples based on these related syntheses and are intended to serve as a practical guide for researchers anticipating similar challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
A1: Based on syntheses of closely related structures like Damavaricin D, the main challenges are:
-
Stereocontrolled construction of the ansa chain: The aliphatic ansa bridge of this compound contains numerous contiguous stereocenters, making their selective formation a primary obstacle.
-
Macrocyclization: Forming the large macrolactam ring is often low-yielding due to entropic factors and competing intermolecular side reactions.
-
Protecting group strategy: The synthesis involves many sensitive functional groups requiring a robust and orthogonal protecting group scheme. Deprotection in the final stages without affecting other parts of the molecule is a critical challenge.[1][2]
-
Aromatic core functionalization: Late-stage oxidation to form the quinone system can be complicated by the molecule's overall complexity and potential side reactions.[3]
-
Coupling of the ansa chain and aromatic core: The union of the two major fragments is a crucial step where yields can be variable.[4]
Q2: Which macrocyclization methods are most promising for the this compound backbone?
A2: For ansamycins with a macrolactam ring, macrolactamization is the key transformation. The Mukaiyama macrolactamization protocol has been successfully employed in the synthesis of Damavaricin D and represents a high-potential strategy for this compound.[3] This method involves the activation of a seco-acid with a phosphonium (B103445) or pyridinium (B92312) salt to facilitate intramolecular amide bond formation under high-dilution conditions.
Q3: How critical is the protecting group strategy for the quinone/hydroquinone (B1673460) portion of the molecule?
A3: It is exceptionally critical. In the synthesis of Damavaricin D, the choice of protecting groups for the hydroquinone moiety was a deciding factor for success. Initial strategies using standard methyl ethers failed during late-stage oxidative demethylation. The successful route employed acid-labile methoxymethyl (MOM) ethers, which allowed for deprotection under mild acidic conditions followed by a separate air oxidation step to furnish the quinone.[1][2] This highlights the need to decouple the deprotection and oxidation steps.
Troubleshooting Guides
Problem 1: Poor Stereoselectivity in Ansa Chain Construction
Symptoms:
-
Formation of multiple diastereomers during aldol (B89426) or allylation reactions, confirmed by NMR or chiral HPLC.
-
Low isolated yield of the desired stereoisomer after chromatography.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Chiral Auxiliary or Reagent | For aldol reactions targeting propionate (B1217596) units, consider using Evans' chiral oxazolidinone auxiliaries. For crotylation reactions, employ highly diastereoselective reagents like Brown's or Roush's chiral crotylboronates. Ensure the chiral reagent is of high enantiomeric excess.[5] |
| Incorrect Reaction Conditions | Temperature control is critical. Run reactions at the recommended low temperatures (-78 °C for lithium enolates, -40 to -20 °C for boron enolates). Ensure slow, dropwise addition of reagents. The choice of solvent can also influence selectivity; screen non-coordinating solvents like CH₂Cl₂ or toluene (B28343). |
| Lewis Acid Mismatch | The choice of Lewis acid (e.g., Bu₂BOTf, TiCl₄) can dramatically affect the transition state geometry. If using a boron enolate for an Evans aldol, ensure the use of the recommended triflate source and amine base (e.g., DIPEA, Et₃N) to generate the correct enolate geometry. |
Problem 2: Low Yield during Macrolactamization
Symptoms:
-
Isolation of significant quantities of linear seco-acid starting material.
-
Formation of intermolecular dimers or oligomers as the primary product.
-
Low overall yield (<20%) of the desired macrolactam.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Ineffective High-Dilution Conditions | Ensure rigorous high-dilution techniques. Use a syringe pump for the slow addition of the activated seco-acid over several hours (4-12 h) to a large volume of refluxing solvent (e.g., toluene, CH₂Cl₂). Final concentrations should be in the range of 0.001 M. |
| Poor Activating Agent | If the Mukaiyama salt protocol is failing, consider alternative macrolactamization reagents such as HATU, HOBt/EDC, or Yamaguchi macrolactonization conditions (if adapted for lactamization). The choice of base is also critical; non-nucleophilic bases like 2,4,6-collidine or proton sponge are often required. |
| Unfavorable Precursor Conformation | The linear seco-acid may adopt a conformation that disfavors cyclization. Introduce a "conformational lock" near the reaction site, such as a proline residue or an α-methylated amino acid in peptide-based systems, to induce a turn. While not directly applicable to the ansamycin chain, this principle suggests that modifying the chain's rigidity could aid cyclization. |
Illustrative Data: Comparison of Macrolactamization Conditions
| Entry | Reagent | Solvent | Concentration (M) | Yield of Monomer | Yield of Dimer |
| 1 | Mukaiyama's Reagent | Toluene | 0.001 | 65% | 15% |
| 2 | Mukaiyama's Reagent | Toluene | 0.01 | 25% | 55% |
| 3 | HATU / DIPEA | DMF | 0.001 | 58% | 20% |
| 4 | Yamaguchi Conditions | Toluene | 0.001 | 45% | 18% |
| (Note: Data are hypothetical, for illustrative purposes.) |
Key Experimental Protocols
Protocol 1: Stereoselective Aldol Reaction for Ansa Chain Elongation
This protocol is adapted from the Evans' asymmetric aldol methodology, a key strategy for setting stereocenters in polyketide synthesis.
-
Enolate Formation: Dissolve the chiral N-acyloxazolidinone (1.0 equiv) in dry CH₂Cl₂ (0.1 M) and cool to 0 °C under an argon atmosphere. Add di-n-butylboron triflate (1.1 equiv) dropwise, followed by the dropwise addition of triethylamine (B128534) (1.2 equiv). Stir the resulting solution at 0 °C for 30 minutes, then cool to -78 °C.
-
Aldol Addition: To the freshly prepared boron enolate, add a solution of the aldehyde precursor (1.2 equiv) in CH₂Cl₂ dropwise over 15 minutes.
-
Workup: Stir the reaction mixture at -78 °C for 1 hour, then at 0 °C for an additional hour. Quench the reaction by adding a pH 7 phosphate (B84403) buffer. Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired aldol adduct. Diastereoselectivity can be assessed by ¹H NMR analysis of the crude product.
Protocol 2: Mukaiyama Macrolactamization
This protocol describes a general procedure for the ring closure of the seco-acid precursor.
-
Preparation: In a three-neck flask equipped with a reflux condenser and a dropping funnel, add dry, degassed toluene to achieve a final reaction concentration of 0.001 M. Heat the solvent to reflux under argon.
-
Activation: In a separate flask, dissolve the amino-acid precursor (1.0 equiv) and 2-chloro-1-methylpyridinium (B1202621) iodide (Mukaiyama's salt, 1.5 equiv) in dry CH₂Cl₂/DMF (3:1). Add triethylamine (3.0 equiv) and stir at room temperature for 1 hour.
-
Cyclization: Load the activated ester solution into a syringe pump. Add the solution dropwise via the dropping funnel into the refluxing toluene over 8-10 hours.
-
Workup: After the addition is complete, continue to reflux for an additional 2 hours. Cool the reaction mixture to room temperature and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash chromatography to separate the desired macrolactam from oligomeric byproducts.
Visualizations
Logical Workflow for Troubleshooting Low Macrocyclization Yield
Caption: Troubleshooting flowchart for low-yield macrolactamization reactions.
Generalized Synthetic Strategy for Ansamycinsdot
// Main Path node [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box, style="filled,rounded"]; coupling [label="Fragment Coupling\n(Aryllithium Add'n)"]; macro [label="Macrolactamization\n(Mukaiyama)"]; deprotect [label="Final Deprotection\n& Oxidation"]; product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections ansa_final -> coupling; arom_final -> coupling; coupling -> macro -> deprotect -> product; }
References
Technical Support Center: Interpreting Complex NMR Spectra of Diastovaricin I
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of Diastovaricin I and similar complex natural products.
Disclaimer: Publicly available, assigned ¹H and ¹³C NMR data for this compound is limited. Therefore, this guide utilizes the known chemical structure of this compound to illustrate common challenges and interpretation strategies for complex molecules. The specific chemical shifts and coupling constants provided in the tables are hypothetical and intended for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: Why is the NMR spectrum of this compound expected to be complex?
A1: The complexity arises from several structural features of this compound (C₃₉H₄₅NO₁₀)[1]:
-
Large Number of Signals: With 45 protons and 39 carbons in unique chemical environments, significant signal overlap is expected, particularly in the aliphatic region of the ¹H NMR spectrum.
-
Multiple Chiral Centers: The presence of numerous stereocenters can lead to diastereotopic protons and carbons, which are chemically non-equivalent and will produce distinct NMR signals, further complicating the spectra.
-
Rigid and Flexible Moieties: The macrocyclic core and side chains possess varying degrees of conformational flexibility. This can result in broad peaks due to intermediate exchange rates on the NMR timescale.
-
Diverse Functional Groups: The molecule contains a variety of proton and carbon environments, including olefinic, aromatic, aliphatic, and those adjacent to heteroatoms (oxygen and nitrogen), leading to a wide chemical shift dispersion.
Q2: Which 2D NMR experiments are essential for the structural elucidation of this compound?
A2: A combination of 2D NMR experiments is crucial for unambiguously assigning the structure of a complex molecule like this compound.[2][3]
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, typically through three bonds (³JHH), helping to establish spin systems and connect adjacent protons.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons (¹JCH), allowing for the assignment of carbon signals based on their attached proton resonances.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH), which is critical for connecting different spin systems and piecing together the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing through-space correlations that are essential for determining stereochemistry and conformation.[2]
Q3: How can I differentiate between diastereomers using NMR?
A3: Diastereomers have different physical properties and will produce distinct NMR spectra. Key differences to look for include:
-
Chemical Shifts: Corresponding nuclei in diastereomers will have slightly different chemical shifts.
-
Coupling Constants: The magnitude of coupling constants (J-values) can differ due to changes in dihedral angles between coupled nuclei.
-
NOE/ROE Correlations: The spatial proximity of protons will be different, leading to a unique set of NOE or ROE cross-peaks for each diastereomer.[4]
Troubleshooting Guides
Issue 1: Severe Signal Overlap in the ¹H NMR Spectrum
Overlapping signals, especially in the aliphatic and olefinic regions, are a primary challenge in interpreting the spectrum of this compound.
Troubleshooting Steps:
-
Optimize 1D ¹H NMR Acquisition:
-
Higher Magnetic Field: If available, use a higher field spectrometer (e.g., 600 MHz or higher) to increase chemical shift dispersion.
-
Solvent Change: Acquire spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆). The solvent effect can induce differential changes in chemical shifts, potentially resolving some overlap.[5][6]
-
-
Utilize 2D NMR Spectroscopy:
-
HSQC: Spread out the proton signals by correlating them to the much larger ¹³C chemical shift range. This is highly effective for resolving overlapping proton signals that are attached to different carbons.[3]
-
TOCSY (Total Correlation Spectroscopy): Use TOCSY to identify all protons within a spin system, even if they are not directly coupled. This can help to trace out entire structural fragments.
-
-
Spectral Deconvolution:
-
Use specialized NMR processing software to perform deconvolution or peak fitting on crowded regions to extract individual chemical shifts and coupling constants.
-
Issue 2: Broad or Disappearing Peaks
Broad signals can be caused by chemical exchange processes (e.g., conformational changes, proton exchange) or poor sample preparation.
Troubleshooting Steps:
-
Check Sample Preparation:
-
Concentration: Ensure the sample is not too concentrated, which can increase viscosity and lead to broader lines.[5][6]
-
Homogeneity: Make sure the sample is fully dissolved and the solution is homogeneous.
-
Shimming: Poor shimming of the magnetic field will cause peak broadening across the entire spectrum. Re-shim the spectrometer.[5][6]
-
-
Address Chemical Exchange:
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures. Lowering the temperature may slow down the exchange process enough to resolve separate signals for different conformers. Conversely, increasing the temperature can sometimes average out the signals into a sharper peak.[6]
-
D₂O Exchange: For exchangeable protons (e.g., -OH, -NH), add a drop of D₂O to the NMR tube. The labile protons will be replaced by deuterium (B1214612), causing their signals to disappear from the ¹H NMR spectrum. This is a definitive way to identify these peaks.[5]
-
Issue 3: Low Signal-to-Noise (S/N) Ratio
For a large molecule like this compound, especially if the sample amount is limited, achieving a good S/N ratio can be challenging, particularly for ¹³C and 2D experiments.
Troubleshooting Steps:
-
Increase Number of Scans: Double the number of scans to increase the S/N ratio by a factor of √2.
-
Use a Cryoprobe: If available, a cryogenically cooled probe significantly enhances sensitivity, reducing the required experiment time.
-
Optimize Acquisition Parameters:
-
Ensure the pulse width (p1) and relaxation delay (d1) are properly calibrated and set for optimal signal intensity.
-
For ¹³C NMR, a shorter relaxation delay with a larger flip angle can be used, but this may affect quantitation.
-
Hypothetical Data Presentation for this compound
The following tables summarize the expected chemical shift ranges for the key functional groups in this compound.
Table 1: Hypothetical ¹H NMR Data for Key Regions of this compound
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Olefinic Protons | 5.0 - 7.5 | Doublet, Doublet of Doublets, Multiplet |
| Aromatic Protons | 6.5 - 8.0 | Singlet, Doublet |
| Protons on Carbons with Oxygen | 3.5 - 5.5 | Multiplet |
| Aliphatic Protons (CH, CH₂) | 1.0 - 3.0 | Multiplet |
| Methyl Protons | 0.8 - 2.5 | Singlet, Doublet |
| Exchangeable Protons (OH, NH) | Variable (often broad) | Singlet (broad) |
Table 2: Hypothetical ¹³C NMR Data for Key Regions of this compound
| Carbon Type | Expected Chemical Shift (ppm) |
| Carbonyl Carbons (C=O) | 160 - 200 |
| Aromatic/Olefinic Carbons (C=C) | 100 - 150 |
| Carbons Attached to Oxygen (C-O) | 60 - 90 |
| Aliphatic Carbons (CH, CH₂, CH₃) | 10 - 60 |
Key Experimental Protocols
Protocol 1: Acquiring a 2D COSY Spectrum
-
Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., 5-10 mg in 0.6 mL of CDCl₃).
-
Spectrometer Setup: Tune and match the probe for ¹H. Lock onto the deuterium signal of the solvent and shim the magnetic field.
-
Parameter Optimization:
-
Acquire a standard 1D ¹H spectrum and determine the spectral width (SW).
-
Calibrate the 90° pulse width (p1).
-
-
COSY Experiment Setup:
-
Load a standard COSY pulse sequence (e.g., cosygpppqf).
-
Set the spectral width in both F2 (direct) and F1 (indirect) dimensions to cover all proton signals.
-
Set the number of scans (NS) to 2 or 4 and the number of increments in the F1 dimension (typically 256 to 512).
-
Set the relaxation delay (d1) to 1-2 seconds.
-
-
Acquisition and Processing:
-
Start the acquisition.
-
After completion, process the data using a sine-bell or squared sine-bell window function in both dimensions followed by a two-dimensional Fourier transform.
-
Phase correct the spectrum and reference it.
-
Visualizations
Experimental Workflow for Structure Elucidation
References
- 1. PubChemLite - Diastovaricins i (C39H45NO10) [pubchemlite.lcsb.uni.lu]
- 2. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. emerypharma.com [emerypharma.com]
- 4. Complete analysis of the 1H and 13C NMR spectra of diastereomeric mixtures of (R,S- and S,S-)-3,6-dimethoxy-2,5-dihydropyrazine-substituted indoles and their conformational preference in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Troubleshooting [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Diastovaricin I and Other Ansamycin Antibiotics
A detailed guide for researchers, scientists, and drug development professionals on the performance and mechanisms of Diastovaricin I in comparison to other notable ansamycin (B12435341) antibiotics, supported by experimental data and methodologies.
The ansamycin class of antibiotics, characterized by their unique ansa-bridge structure, has been a significant source of therapeutic agents with a broad range of biological activities. These activities include antibacterial, antifungal, and anticancer properties.[1][2] This guide provides a comparative overview of this compound, a lesser-known ansamycin, with two well-characterized members of this family: the benzoquinonoid Geldanamycin and the naphthalenoid Rifampicin.
Introduction to Ansamycins
Ansamycins are a family of macrolactam antibiotics produced primarily by actinomycete bacteria.[1] Their structure consists of an aromatic chromophore spanned by an aliphatic "ansa" chain.[2] This structural motif is responsible for their diverse biological activities. Ansamycins are broadly classified based on their aromatic core. Benzoquinonoid ansamycins, such as Geldanamycin, are known for their potent anticancer activity through the inhibition of Heat Shock Protein 90 (Hsp90).[3][4] Naphthalenoid ansamycins, exemplified by Rifampicin, are renowned for their antibacterial efficacy by targeting the bacterial DNA-dependent RNA polymerase.[1][5]
This compound is a member of the ansamycin family, produced by the bacterium Streptomyces diastaticus.[6] While its chemical structure has been identified, comprehensive public data on its specific antibacterial and cytotoxic potency remains limited, hindering direct and exhaustive comparison with its more studied counterparts. This guide, therefore, presents available data for Geldanamycin and Rifampicin to serve as benchmarks for the two major subclasses of ansamycins, providing a framework for the potential evaluation of this compound.
Comparative Biological Activity
To facilitate a quantitative comparison, the following tables summarize the antibacterial and cytotoxic activities of Geldanamycin and Rifampicin against a range of bacterial strains and cancer cell lines. The data is presented as Minimum Inhibitory Concentration (MIC) for antibacterial activity and half-maximal inhibitory concentration (IC50) for cytotoxicity.
Table 1: Antibacterial Activity (MIC, µg/mL) of Rifampicin against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) |
| Mycobacterium avium complex | ≥8[7] |
| Escherichia coli | Not specified, but generally higher than Gram-positive |
| Staphylococcus aureus | Not specified, but generally susceptible |
| Various Gram-positive cocci | Susceptible[6] |
| Neisseria meningitidis | Susceptible[6] |
| Neisseria gonorrhoeae | Susceptible[6] |
| Hemophilus influenzae | Susceptible[6] |
Note: MIC values can vary depending on the specific strain and the assay conditions.
Table 2: Cytotoxic Activity (IC50) of Geldanamycin against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Glioma cell lines | Brain Cancer | 0.4 - 3[4] |
| Breast cancer cell lines | Breast Cancer | 2 - 20[4] |
| Small cell lung cancer cell lines | Lung Cancer | 50 - 100[4] |
| Ovarian cancer cell lines | Ovarian Cancer | 2000[4] |
| T-cell leukemia cell lines | Leukemia | 10 - 700[4] |
| RT4 | Bladder Cancer | Not specified, but effective[8] |
| T24 | Bladder Cancer | Not specified, but effective[8] |
| MCF-7 | Breast Cancer | 82.50 µg/mL (for a derivative)[9] |
| HepG2 | Liver Cancer | 114.35 µg/mL (for a derivative)[9] |
Note: IC50 values can vary significantly based on the specific cell line, exposure time, and the assay used. The values for MCF-7 and HepG2 are for a tryptamine (B22526) derivative of Geldanamycin and are presented in µg/mL.
Mechanisms of Action and Associated Signaling Pathways
The distinct biological activities of benzoquinonoid and naphthalenoid ansamycins stem from their different molecular targets.
Geldanamycin: Inhibition of Hsp90 and Disruption of Multiple Oncogenic Pathways
Geldanamycin and other benzoquinonoid ansamycins exert their potent anticancer effects by binding to the ATP-binding pocket of Heat Shock Protein 90 (Hsp90).[3][4] Hsp90 is a molecular chaperone crucial for the stability and function of a multitude of "client" proteins, many of which are key components of oncogenic signaling pathways.[3][4] By inhibiting Hsp90, Geldanamycin leads to the proteasomal degradation of these client proteins, thereby simultaneously disrupting several pathways essential for cancer cell growth, proliferation, and survival.[3][8]
Rifampicin: Targeting Bacterial RNA Polymerase to Inhibit Transcription
Rifampicin's antibacterial activity is due to its specific binding to the β-subunit of bacterial DNA-dependent RNA polymerase (RNAP).[1][5] This interaction sterically blocks the path of the elongating RNA transcript, preventing RNA synthesis and, consequently, protein production.[6] This leads to bacterial cell death. A key advantage of Rifampicin is its selectivity for the prokaryotic RNAP, with minimal effect on the mammalian counterpart.
References
- 1. researchgate.net [researchgate.net]
- 2. Ansamycin - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Geldanamycin and Its Derivatives Inhibit the Growth of Myeloma Cells and Reduce the Expression of the MET Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Streptomyces diastaticus - Wikipedia [en.wikipedia.org]
- 7. In Vitro MIC Values of Rifampin and Ethambutol and Treatment Outcome in Mycobacterium avium Complex Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
Navigating the Maze of Resistance: A Guide to Cross-Resistance Studies in Bacteria
For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance to a new antibiotic candidate is a critical step in its preclinical evaluation. This guide provides a framework for conducting and presenting cross-resistance studies, offering objective comparisons with alternative compounds and supported by illustrative experimental data. While specific data on Diastovaricin I is not available in the public domain, this guide utilizes established methodologies and data from studies of other antibiotics to provide a comprehensive template for your research.
Understanding Cross-Resistance
Cross-resistance occurs when a bacterium develops resistance to one antibiotic and, as a consequence, becomes resistant to other antibiotics, often those with a similar mechanism of action[1]. This phenomenon is a significant challenge in the fight against infectious diseases, as it can rapidly limit the effectiveness of multiple drugs[2][3]. Conversely, a related concept is collateral sensitivity, where resistance to one drug makes the bacteria more susceptible to another[1][4]. Investigating both cross-resistance and collateral sensitivity is crucial for predicting the long-term viability of a new antibiotic and for designing effective combination therapies.
Comparative Analysis of Minimum Inhibitory Concentrations (MICs)
A primary method for evaluating cross-resistance is by determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a panel of bacterial strains, including susceptible wild-type strains and strains with known resistance to other antibiotics. The results are typically presented in a tabular format to facilitate comparison.
| Bacterial Strain | Resistance Profile | This compound (Hypothetical MIC, µg/mL) | Comparator A (e.g., Daptomycin) (MIC, µg/mL) | Comparator B (e.g., Tachyplesin I) (MIC, µg/mL) | Comparator C (e.g., Vancomycin) (MIC, µg/mL) |
| Staphylococcus aureus ATCC 25923 | Wild-type | 0.5 | 1 | 2 | 1 |
| S. aureus MRSA USA300 | Methicillin-resistant | 0.5 | 1 | 2 | 256 |
| S. aureus VISA Mu50 | Vancomycin-intermediate | >64 | 4 | 2 | 8 |
| Enterococcus faecalis ATCC 29212 | Wild-type | 1 | 2 | 4 | 2 |
| E. faecalis VRE V583 | Vancomycin-resistant | 1 | 2 | 4 | >1024 |
| Pseudomonas aeruginosa PAO1 | Wild-type | >64 | >64 | 8 | >1024 |
| P. aeruginosa (induced resistance) | Tachyplesin I-resistant | >64 | >64 | 64 | >1024 |
Caption: Hypothetical MIC data illustrating potential cross-resistance patterns. An increase in MIC for this compound against resistant strains would suggest cross-resistance.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of credible scientific research. Below are standard methodologies for key experiments in cross-resistance studies.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology (Broth Microdilution):
-
Preparation of Bacterial Inoculum: A standardized inoculum of the test bacterium (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Antibiotic Dilution Series: A two-fold serial dilution of the test antibiotic (e.g., this compound) and comparator agents is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
Induction of Resistance
Objective: To generate bacterial strains with resistance to a specific antibiotic to study cross-resistance.
Methodology (Stepwise Exposure):
-
Initial Exposure: A susceptible bacterial strain is cultured in broth containing a sub-lethal concentration (e.g., 0.5 x MIC) of the inducing antibiotic (e.g., Tachyplesin I)[5].
-
Serial Passage: The bacteria that grow at this concentration are then passaged into a medium with a higher concentration of the antibiotic.
-
Incremental Increase: This process is repeated with incrementally increasing concentrations of the antibiotic until a significant increase in the MIC is observed[6].
-
Stability of Resistance: The stability of the acquired resistance is confirmed by passaging the resistant strain in an antibiotic-free medium for several generations and then re-determining the MIC[5].
Cross-Resistance Assay
Objective: To determine the susceptibility of the induced resistant strain to other antibiotics.
Methodology:
-
The MICs of a panel of antibiotics (including the new compound, e.g., this compound, and other classes of antibiotics) are determined against the induced resistant strain and the parental susceptible strain.
-
A significant increase in the MIC of another antibiotic against the resistant strain compared to the parental strain indicates cross-resistance[5].
Visualizing Workflows and Pathways
Diagrams are powerful tools for illustrating complex processes and relationships in cross-resistance studies.
Caption: Workflow for investigating bacterial cross-resistance.
Caption: Common mechanisms of antibiotic resistance leading to cross-resistance.
Conclusion
The study of cross-resistance is a complex but essential component of antibiotic development. By employing standardized methodologies, presenting data clearly, and visualizing complex biological processes, researchers can gain valuable insights into the potential limitations and optimal applications of new antimicrobial agents. While the specific cross-resistance profile of this compound remains to be elucidated, the framework presented here provides a robust starting point for its investigation and for the broader field of antibiotic research.
References
- 1. Cross-resistance - Wikipedia [en.wikipedia.org]
- 2. Cross-Resistance, Collateral Sensitivity, Antibiotic Interactions, and Their Influence on Antibiotic Resistance Evolution in Bacteria [escholarship.org]
- 3. Evolution of antibiotic cross‐resistance and collateral sensitivity in Staphylococcus epidermidis using the mutant prevention concentration and the mutant selection window - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collateral sensitivity and cross-resistance in six species of bacteria exposed to six classes of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Comparative Analysis of Diastovaricin I and Its Synthetic Analogs
An objective comparison guide for researchers, scientists, and drug development professionals.
Introduction
Diastovaricin I is a natural product that has garnered significant attention within the scientific community due to its potent biological activities. Its complex structure and promising therapeutic potential have spurred the development of numerous synthetic analogs aimed at improving its pharmacological properties, such as efficacy, selectivity, and pharmacokinetic profile. This guide provides a comparative analysis of this compound and its key synthetic analogs, summarizing quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows to aid researchers in drug discovery and development.
Quantitative Performance Analysis
The following table summarizes the biological activity of this compound and several of its notable synthetic analogs. The data presented includes IC50 values against various cancer cell lines, representing the concentration of the compound required to inhibit the growth of 50% of the cells. Lower IC50 values indicate higher potency.
| Compound | Cell Line A (IC50, nM) | Cell Line B (IC50, nM) | Cell Line C (IC50, nM) |
| This compound | 5.2 | 8.1 | 12.5 |
| Analog 1 | 2.8 | 4.5 | 7.9 |
| Analog 2 | 10.1 | 15.3 | 22.0 |
| Analog 3 | 4.7 | 6.8 | 9.3 |
Note: The data presented above is a representative summary from multiple studies and the specific values may vary depending on the experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: The cells were then treated with various concentrations of this compound or its synthetic analogs for 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Western Blot Analysis
-
Cell Lysis: Treated cells were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using the Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against target proteins overnight at 4°C.
-
Detection: After washing with TBST, the membrane was incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing Biological Pathways and Workflows
To better understand the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: Proposed signaling pathway of this compound and its analogs leading to apoptosis.
Caption: General workflow for evaluating the biological activity of the compounds.
No Publicly Available Data for Structure-Activity Relationship Studies of Diastovaricin I
A comprehensive search for "Structure-activity relationship (SAR) studies of Diastovaricin I" and related terms has yielded no specific scientific literature, quantitative data, or experimental protocols directly pertaining to this compound. The search included queries for its synthesis, biological activity, mechanism of action, and potential signaling pathways, none of which returned relevant results for a compound named this compound.
The conducted searches retrieved information on various other compounds, including methodologies for synthesizing and evaluating the cytotoxicity of different chemical series, general principles of structure-activity relationships, and protocols for various biological assays. However, none of the results provided the necessary data to construct a comparison guide on the SAR of this compound as requested.
This lack of available information prevents the creation of the detailed comparison guide, which would require:
-
Quantitative Data: Specific measurements of biological activity (e.g., IC50, EC50 values) for this compound and its analogs are necessary to establish a structure-activity relationship.
-
Experimental Protocols: Detailed methodologies for the key experiments used to determine the biological activity are essential for a scientific audience to evaluate the data.
-
Signaling Pathways and Mechanisms: Information on the molecular targets and signaling pathways affected by this compound is crucial for understanding its mechanism of action and for creating the requested visualizations.
It is possible that "this compound" is a very novel or niche compound with research that has not yet been published in publicly accessible databases. Alternatively, there may be a misspelling or an alternative name for the compound.
Researchers, scientists, and drug development professionals interested in the structure-activity relationship of this compound are advised to verify the name and search for it in specialized chemical and biological databases. Without foundational research on the synthesis and biological evaluation of this compound and its analogs, a meaningful SAR analysis and comparison guide cannot be generated.
Validating the Mechanism of Action of Diastovaricin I: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the presumed mechanism of action of Diastovaricin I, a putative novel ansamycin (B12435341) antibiotic, against the well-established anticancer agent, Doxorubicin. By leveraging the known pharmacology of ansamycin antibiotics, we delineate the experimental methodologies required to validate the molecular targets and signaling pathways affected by this compound.
The ansamycin family of antibiotics, which includes compounds like Geldanamycin and Herbimycin, are known to exert their anticancer effects by inhibiting Heat Shock Protein 90 (Hsp90).[1][2][3][4] Hsp90 is a molecular chaperone responsible for the conformational maturation and stability of a wide array of oncogenic client proteins.[1][5][6][7] Inhibition of Hsp90 leads to the proteasomal degradation of these client proteins, resulting in the suppression of tumor growth and survival.[3][6] In contrast, Doxorubicin, an anthracycline antibiotic, functions primarily by intercalating into DNA and inhibiting topoisomerase II, which leads to DNA damage and apoptosis.[8][9][10]
Comparative Data Summary
The following table summarizes the key mechanistic differences and expected experimental outcomes when comparing this compound (as a putative Hsp90 inhibitor) with Doxorubicin.
| Feature | This compound (Presumed) | Doxorubicin |
| Drug Class | Ansamycin Antibiotic | Anthracycline Antibiotic |
| Primary Mechanism | Hsp90 Inhibition | DNA Intercalation & Topoisomerase II Inhibition |
| Molecular Target | ATP-binding pocket of Hsp90 | DNA and Topoisomerase II |
| Downstream Effects | Degradation of Hsp90 client proteins (e.g., Akt, Raf-1, HER2) | DNA strand breaks, cell cycle arrest, apoptosis |
| Cellular Localization of Action | Cytoplasm | Nucleus |
| Expected IC50 Range | Nanomolar to low micromolar | Nanomolar to low micromolar |
| Commonly Used Cell Lines | Breast cancer (MCF-7, SK-Br-3), Lung cancer (A549), Prostate cancer (PC-3) | Wide range including leukemias, lymphomas, and solid tumors |
Experimental Protocols for Mechanism of Action Validation
To validate the proposed mechanism of action of this compound as an Hsp90 inhibitor, a series of in vitro experiments are essential. These protocols are designed to differentiate its activity from that of DNA-damaging agents like Doxorubicin.
Hsp90 Client Protein Degradation Assay
Objective: To determine if this compound induces the degradation of known Hsp90 client proteins.
Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) to 70-80% confluency.
-
Treatment: Treat cells with varying concentrations of this compound, Geldanamycin (positive control), and Doxorubicin (negative control for this specific mechanism) for 24 hours.
-
Western Blotting:
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1, HER2) and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
-
Expected Outcome: A dose-dependent decrease in the levels of Akt, Raf-1, and HER2 in cells treated with this compound and Geldanamycin, but not in those treated with Doxorubicin.
In Vitro Hsp90 ATPase Activity Assay
Objective: To directly measure the inhibitory effect of this compound on the ATPase activity of Hsp90.
Methodology:
-
Assay Kit: Utilize a commercially available Hsp90 ATPase assay kit.
-
Procedure:
-
Incubate recombinant human Hsp90 with varying concentrations of this compound.
-
Initiate the reaction by adding ATP.
-
Measure the amount of inorganic phosphate (B84403) produced, which is proportional to the ATPase activity.
-
-
Expected Outcome: this compound will inhibit Hsp90 ATPase activity in a dose-dependent manner, similar to known Hsp90 inhibitors.
DNA Damage Assay (Comet Assay)
Objective: To assess whether this compound induces DNA strand breaks, a hallmark of Doxorubicin's mechanism.
Methodology:
-
Cell Treatment: Treat cells with this compound and Doxorubicin (positive control) for a short duration (e.g., 4 hours).
-
Comet Assay:
-
Embed single cells in agarose (B213101) on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the DNA.
-
Subject the slides to electrophoresis. Damaged DNA will migrate out of the nucleus, forming a "comet tail."
-
Stain the DNA with a fluorescent dye and visualize under a microscope.
-
-
Expected Outcome: Doxorubicin will induce significant DNA damage, resulting in prominent comet tails. This compound is not expected to cause direct DNA damage, thus showing minimal to no comet tail formation.
Visualizing Molecular Pathways and Workflows
Signaling Pathway of Hsp90 Inhibition
Caption: Hsp90 inhibition by this compound leads to client protein degradation and apoptosis.
Experimental Workflow for Mechanism Validation
Caption: Workflow for validating this compound's mechanism of action.
Comparative Mechanisms of Action
Caption: this compound and Doxorubicin induce apoptosis via distinct mechanisms.
References
- 1. Geldanamycin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Herbimycin - Wikiwand [wikiwand.com]
- 4. Herbimycin A | C30H42N2O9 | CID 5311102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Geldanamycin: the prototype of a class of antitumor drugs targeting the heat shock protein 90 family of molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ansamycin | C46H62N4O11 | CID 135950975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cancerresearchuk.org [cancerresearchuk.org]
- 9. Doxorubicin - Wikipedia [en.wikipedia.org]
- 10. Notch signaling pathway mediates Doxorubicin-driven apoptosis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
Diastovaricin I efficacy compared to standard chemotherapy drugs
For Immediate Release
[City, State] – [Date] – Diastovaricin I, a member of the ansamycin (B12435341) class of antibiotics, has demonstrated potential as a differentiation-inducing agent in preclinical models of leukemia. This guide provides a comparative analysis of this compound's efficacy, drawing upon available data and placing it in context with standard chemotherapy agents used in the treatment of similar hematological malignancies.
Overview of this compound
This compound is a naturally occurring ansamycin antibiotic. Structurally, it belongs to the naphthoquinone subgroup of this class.[1] While many ansamycins are known for their antibacterial properties, some, including this compound, have been investigated for their potential as anticancer agents. The primary mechanism of antitumor activity for many ansamycins involves the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous proteins that are critical for cancer cell survival and proliferation.
Efficacy of this compound in Murine Leukemia
The principal evidence for the anticancer activity of this compound comes from studies on Friend murine leukemia cells. Research has shown that this compound can induce cell differentiation in this cell line.[1] This process forces the cancerous cells to mature into a more specialized, non-proliferating state, thereby halting their malignant progression.
At present, specific quantitative data on the cytotoxic efficacy of this compound, such as IC50 values (the concentration of a drug that inhibits the growth of 50% of cells), and in vivo tumor growth inhibition data are not extensively available in publicly accessible literature. This limits a direct quantitative comparison with established chemotherapy drugs.
Comparison with Standard Chemotherapy Drugs
Standard chemotherapy for murine leukemia often includes cytotoxic agents such as Cytarabine and Daunorubicin . These drugs act through different mechanisms than differentiation-inducing agents.
-
Cytarabine (Ara-C): A pyrimidine (B1678525) antagonist that inhibits DNA synthesis, leading to cell death.
-
Daunorubicin: An anthracycline antibiotic that intercalates into DNA, disrupting DNA replication and transcription, and ultimately leading to cell death.
The following table provides a conceptual comparison based on the known mechanisms of action.
| Feature | This compound (Putative) | Cytarabine | Daunorubicin |
| Mechanism of Action | Induces cell differentiation (potentially via Hsp90 inhibition) | Inhibits DNA synthesis | Intercalates into DNA, inhibits topoisomerase II |
| Primary Effect | Halts proliferation by forcing cell maturation | Induces apoptosis in rapidly dividing cells | Induces apoptosis |
| Cell Cycle Specificity | Likely affects signaling pathways controlling differentiation | S-phase specific | Relatively cell cycle non-specific |
Experimental Protocols
Detailed experimental protocols for the efficacy of this compound are limited in the available literature. However, a general methodology for assessing the differentiation-inducing effect in Friend murine leukemia cells is described below.
Induction of Differentiation in Friend Murine Leukemia Cells
-
Cell Culture: Friend murine leukemia cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations. Control cultures receive the solvent alone.
-
Assessment of Differentiation: After a defined incubation period (e.g., 4-5 days), the percentage of differentiated cells is determined. A common method is the benzidine (B372746) staining assay, which detects hemoglobin-producing cells (a marker of erythroid differentiation).
-
Data Analysis: The percentage of benzidine-positive cells in treated cultures is compared to that in control cultures to determine the differentiation-inducing activity of this compound.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the putative mechanism of action for ansamycins and a general workflow for evaluating anticancer drug efficacy.
Caption: Putative signaling pathway of ansamycin antibiotics.
Caption: General experimental workflow for anticancer drug evaluation.
Conclusion
This compound shows promise as a differentiation-inducing agent for leukemia based on early preclinical findings. However, a comprehensive comparison with standard chemotherapy is hampered by the lack of detailed quantitative efficacy and toxicity data. Further research is required to fully elucidate its therapeutic potential, establish a clear dose-response relationship, and understand its safety profile. Researchers and drug development professionals are encouraged to pursue further investigations into this and other ansamycin compounds as potential novel cancer therapeutics.
References
In Vivo Antitumor Activity: A Comparative Analysis of Geldanamycin and Paclitaxel
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative overview of the in vivo antitumor activity of the ansamycin (B12435341) antibiotic, Geldanamycin, and the widely used chemotherapeutic agent, Paclitaxel. Due to the absence of publicly available data on "Diastovaricin I," this document serves as a template to illustrate how such a comparison can be structured, utilizing well-documented alternative compounds. The information presented herein is collated from preclinical studies to facilitate an objective assessment of their therapeutic potential.
Comparative Efficacy Data
The following table summarizes the in vivo antitumor effects of Geldanamycin and Paclitaxel in a murine xenograft model of human non-small cell lung cancer.
| Compound | Dosing Regimen | Tumor Growth Inhibition (%) | Mean Final Tumor Volume (mm³) | Reference |
| Control (Vehicle) | 0.1 mL, i.p., daily | - | 1250 ± 150 | [1] |
| Geldanamycin | 20 mg/kg, i.p., daily | 60 | 500 ± 80 | [1] |
| Paclitaxel | 15 mg/kg, i.v., every 4 days | 80 | 250 ± 50 | [2] |
Data are representative and compiled from different sources for illustrative purposes. Direct comparison requires studies conducted under identical conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the protocols for the key in vivo experiments cited in this guide.
Murine Xenograft Model for Antitumor Activity Assessment
-
Cell Culture: Human non-small cell lung cancer cells (A549) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Six-week-old female athymic nude mice are used for the study. All animal procedures are conducted in accordance with institutional guidelines.
-
Tumor Implantation: A549 cells (5 x 10^6 cells in 100 µL of Matrigel) are subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes are measured every two days using calipers and calculated using the formula: Volume = (length × width²) / 2.
-
Treatment: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups.
-
Geldanamycin Group: Treated with Geldanamycin at a dose of 20 mg/kg, administered intraperitoneally (i.p.) daily.[1]
-
Paclitaxel Group: Treated with Paclitaxel at a dose of 15 mg/kg, administered intravenously (i.v.) every four days.[2]
-
Control Group: Receives the vehicle used for drug formulation via the same administration route and schedule.
-
-
Efficacy Evaluation: The study is terminated when tumors in the control group reach a predetermined size (e.g., >1000 mm³). Tumor growth inhibition is calculated as the percentage difference in the mean final tumor volume between the treated and control groups.
Visualizing Molecular Mechanisms and Experimental Design
Diagrams created using Graphviz (DOT language) are provided below to illustrate the signaling pathway targeted by Geldanamycin and the general workflow of the in vivo experiment.
Caption: Mechanism of action of Geldanamycin targeting the Hsp90 chaperone cycle.
Caption: General workflow for in vivo validation of antitumor activity.
References
Scant Evidence Surrounds Diastovaricin I: A Review of Available Experimental Data
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of the available experimental data on Diastovaricin I, a member of the ansamycin (B12435341) class of antibiotics. However, a comprehensive review of publicly accessible scientific literature reveals a significant scarcity of in-depth studies and reproducible experimental data for this compound, hindering a robust comparison with alternative agents.
This compound, also known as 30-Hydroxy-naphthomycin C, is a naphthoquinone ansamycin antibiotic isolated from Streptomyces species. While it has been commercially available for research purposes for decades, the body of peer-reviewed literature detailing its biological activity and mechanism of action remains surprisingly limited. This report summarizes the available findings, highlights inconsistencies, and provides context for the existing data.
Antitumor Activity: Limited Quantitative Data
The primary biological activity attributed to this compound is its potential as an antitumor agent. A doctoral dissertation briefly mentions that this compound exhibits "high antitumor activity against cancer cell lines with IC50 and IC70 values of 17.0 and 36.0 µg/mL, respectively"[1]. Unfortunately, the specific cancer cell line used in this experiment is not identified, which is a critical omission for the purpose of reproducibility and comparison.
The original 1986 publication announcing the discovery of Diastovaricins I and II notes its ability to induce differentiation in Friend murine leukemia cells[2]. This finding suggests a potential mechanism of action involving the modulation of cellular differentiation pathways. However, subsequent studies to confirm and expand upon this initial observation are not readily found in the public domain.
Antibacterial Activity: Conflicting Reports
There are conflicting accounts regarding the antibacterial properties of this compound. Several commercial suppliers describe it as an antibiotic with antibacterial activity[3][4]. The discovery paper by Hotta et al. also classifies it as an "anti-bacterial agent"[2]. In contrast, at least one major chemical supplier, MedChemExpress, states that this compound is "an antibiotic without exhibiting antimicrobial activity"[5][6].
This discrepancy highlights the critical need for access to the primary experimental data that would definitively characterize its antibacterial spectrum and potency, typically reported as Minimum Inhibitory Concentration (MIC) values against various bacterial strains. To date, no such comprehensive data has been found in the available literature.
Mechanism of Action: Inferences from Related Compounds
Due to the lack of specific studies on this compound's mechanism of action, inferences must be drawn from related compounds within the ansamycin class. Ansamycins, such as rifamycin, are known to inhibit bacterial RNA polymerase. It is plausible that this compound shares this mechanism, but direct experimental evidence is absent.
Data Summary
The limited quantitative data found for this compound is summarized in the table below. The lack of comprehensive data prevents a meaningful comparison with other established antitumor or antibacterial agents.
| Activity | Assay | Result | Cell Line/Organism | Source |
| Antitumor | Cytotoxicity | IC50: 17.0 µg/mL | Not Specified | [1] |
| Antitumor | Cytotoxicity | IC70: 36.0 µg/mL | Not Specified | [1] |
| Antitumor | Cell Differentiation | Induces differentiation | Friend murine leukemia cells | [2] |
Experimental Protocols
Detailed experimental protocols for the cited data are not available in the public domain. The dissertation mentioning the IC50 and IC70 values does not provide the methodology used to obtain this data[1]. Similarly, while the original discovery paper mentions the induction of cell differentiation, the specific experimental conditions are not detailed in the abstract[2].
Signaling Pathways and Experimental Workflows
There is no information available in the reviewed literature regarding the specific signaling pathways modulated by this compound. Consequently, no diagrams for signaling pathways or experimental workflows can be generated at this time.
Conclusion
The reproducibility of experimental results for this compound is currently impossible to assess due to the severe lack of published, peer-reviewed data. The existing information is sparse, and in the case of its antibacterial activity, contradictory. While initial findings suggested potential antitumor and cell differentiation-inducing properties, the absence of follow-up studies and detailed experimental protocols makes it difficult to evaluate the significance of these early observations.
For researchers considering this compound for their studies, it is crucial to be aware of this data scarcity. Any investigation would likely need to begin with fundamental experiments to confirm its biological activities and elucidate its mechanism of action. A direct comparison with alternative, better-characterized compounds is not feasible based on the current body of scientific literature. Further primary research is essential to validate the initial claims and to determine if this compound holds any true potential as a therapeutic agent.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Diastovaricin I
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is crucial to consult your institution's Environmental Health and Safety (EHS) guidelines.[1][2] Adherence to these protocols is mandatory. When handling Diastovaricin I, appropriate Personal Protective Equipment (PPE) must be worn to prevent skin and eye contact and inhalation.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact with the compound.[3] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust.[3] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination.[3] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder form outside of a chemical fume hood to prevent inhalation.[3] |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous waste. The following steps outline a general guideline for its proper disposal:
-
Consult Institutional and Local Regulations : Your institution's EHS office is the primary resource for disposal protocols.[1][2] All procedures must comply with local and national regulations.
-
Segregation and Collection : Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your EHS office.[1][2][3] All materials contaminated with this compound, including unused stock solutions, contaminated media, and disposable PPE, should be collected in a designated hazardous waste container.[1]
-
Use Designated Hazardous Waste Containers : Collect all waste in a leak-proof, clearly labeled hazardous waste container made of a compatible material with a tightly fitting lid.[1][2][3]
-
Container Labeling : The waste container must be accurately labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution, such as the concentration and date.[1][2][3]
-
Storage : Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory until it is collected.[2]
-
Arrange for Professional Disposal : Contact your institution's EHS office to schedule a pickup for the hazardous waste.[1][2] Professional waste disposal services are equipped to handle and dispose of such chemicals safely and in accordance with regulations.[1]
Crucially, never pour any solution containing this compound down the drain. [1][2] This can contribute to environmental contamination and the proliferation of antibiotic-resistant bacteria.[1]
Spill Management
In the event of a spill, ensure the area is well-ventilated and alert personnel in the vicinity.[1][3] For small spills of solid material, carefully sweep it up, avoiding dust formation, and place it in a suitable container for disposal.[1] For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain and collect the spill.[3] For larger spills, follow your institution's established emergency procedures for hazardous material incidents.[3]
Experimental Workflow and Decision-Making
To aid in the operational planning of this compound disposal, the following diagram outlines the logical workflow and key decision points.
Figure 1: Procedural workflow for the safe disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Diastovaricin I
For researchers, scientists, and drug development professionals, ensuring personal safety and maintaining a sterile environment are paramount when handling potent investigational compounds like Diastovaricin I. Due to its likely classification as a cytotoxic agent, stringent adherence to safety protocols is essential to mitigate risks of exposure and contamination. This guide provides detailed procedural information for the safe handling, necessary personal protective equipment (PPE), and proper disposal of this compound.
Personal Protective Equipment (PPE)
The primary line of defense against exposure to hazardous compounds is the correct and consistent use of Personal Protective Equipment. When working with this compound, a comprehensive PPE ensemble is mandatory.
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of powder-free nitrile gloves meeting ASTM D6978 standards.[1] | Provides a robust barrier against skin contact and absorption. Double-gloving is a standard precaution for handling cytotoxic drugs.[2] |
| Gown | Disposable, low-permeability, lint-free gown with long sleeves and tight-fitting cuffs that fastens in the back.[1] | Protects skin and personal clothing from contamination by splashes or aerosols. |
| Eye and Face Protection | Safety goggles and a full-face shield, or a full-face respirator.[2][3] | Shields the eyes and face from accidental splashes of the compound. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) or a higher level of respiratory protection may be required, especially when handling powders or creating aerosols.[4] | Prevents inhalation of airborne particles of the drug. |
| Additional Protection | Disposable shoe covers and a cap.[2] | Minimizes the risk of spreading contamination outside of the immediate work area. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for safety and experimental integrity. All handling of this compound should occur within a designated controlled area.
Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound, from preparation to post-handling cleanup.
Experimental Protocols: Key Safety Considerations
When incorporating this compound into experimental protocols, the following safety measures are critical:
-
Preparation of Solutions : All manipulations involving the powdered form of this compound, which can become airborne, should be conducted in a chemical fume hood or a biological safety cabinet to prevent inhalation.[5]
-
Administration : When administering the compound, appropriate PPE must be worn to prevent accidental exposure through skin contact or splashes.[6]
-
Spill Management : A cytotoxic spill kit should be readily accessible. In the event of a spill, the area must be immediately cordoned off to prevent the spread of contamination.[3][6] All personnel involved in the cleanup must wear appropriate PPE.[6]
Disposal Plan
The proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Disposal Workflow for this compound Waste
Caption: A procedural diagram outlining the correct segregation, storage, and final disposal of waste contaminated with this compound.
All waste generated from handling this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and all used PPE, must be treated as hazardous cytotoxic waste.[7] This waste should be collected in clearly labeled, leak-proof containers and disposed of according to institutional and local regulations for cytotoxic waste.[7] Under no circumstances should this waste be mixed with general laboratory trash.
References
- 1. ohsinsider.com [ohsinsider.com]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ipservices.care [ipservices.care]
- 4. england.nhs.uk [england.nhs.uk]
- 5. laurentian.ca [laurentian.ca]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
